Chlorodiethylborane
Description
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Structure
2D Structure
Properties
IUPAC Name |
chloro(diethyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10BCl/c1-3-5(6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJQLUNGZQZONS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10201223 | |
| Record name | Chlorodiethylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5314-83-0 | |
| Record name | Chlorodiethylborane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005314830 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlorodiethylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10201223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chlorodiethylborane: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 5314-83-0
Introduction
Chlorodiethylborane is a versatile organoboron reagent widely employed in organic synthesis. Its utility is most pronounced in the formation of carbon-carbon bonds, particularly in stereoselective reactions such as the aldol condensation. This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed synthesis protocol, and its application in the stereoselective aldol reaction. This document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Chemical and Physical Properties
This compound is a pyrophoric liquid that is highly reactive towards moisture and air. It is typically handled under an inert atmosphere of nitrogen or argon. Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 5314-83-0 |
| Molecular Formula | C4H10BCl |
| Molecular Weight | 104.38 g/mol |
| Boiling Point | 87-89 °C |
| Density | 0.825 g/mL at 25 °C |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the redistribution reaction between triethylborane and boron trichloride. This reaction allows for the controlled exchange of substituents on the boron atom.
Experimental Protocol: Synthesis via Redistribution
Materials:
-
Triethylborane (Et3B)
-
Boron trichloride (BCl3)
-
Anhydrous, degassed solvent (e.g., hexane or heptane)
-
Schlenk line or glovebox for inert atmosphere operations
-
Distillation apparatus
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and a nitrogen or argon inlet. The entire apparatus must be thoroughly flame-dried or oven-dried and cooled under an inert atmosphere.
-
Charging the Flask: In the reaction flask, place a solution of triethylborane in the anhydrous solvent. The concentration should be approximately 1-2 M.
-
Addition of Boron Trichloride: Cool the flask to 0 °C using an ice bath. Slowly add a stoichiometric amount of boron trichloride (as a solution in the same solvent or condensed directly into the dropping funnel) to the stirred triethylborane solution. The molar ratio of Et3B to BCl3 should be carefully controlled to favor the formation of this compound. A 2:1 molar ratio of Et3B to BCl3 is theoretically required for the redistribution to yield exclusively Et2BCl.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 2-3 hours to ensure the redistribution equilibrium is reached.
-
Purification: The product, this compound, can be isolated and purified by fractional distillation under reduced pressure. The purity of the fractions should be monitored by NMR spectroscopy.
Safety Note: Both triethylborane and boron trichloride are highly reactive and corrosive. Triethylborane is pyrophoric. All manipulations must be carried out by trained personnel in a well-ventilated fume hood under a stringent inert atmosphere.
Application in Stereoselective Aldol Reactions
This compound is a key reagent for the generation of boron enolates from ketones, which then undergo highly diastereoselective aldol reactions with aldehydes. The stereochemical outcome of the reaction is controlled by the geometry of the boron enolate, which is influenced by the steric bulk of the ketone substituents and the reaction conditions.
Experimental Protocol: Boron-Mediated Aldol Reaction
Materials:
-
Ketone (e.g., propiophenone)
-
Aldehyde (e.g., benzaldehyde)
-
This compound (Et2BCl)
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane or diethyl ether)
-
Workup reagents (e.g., methanol, hydrogen peroxide, buffer solution)
Procedure:
-
Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the ketone in the anhydrous solvent and cool the solution to -78 °C using a dry ice/acetone bath. Add the tertiary amine base, followed by the slow, dropwise addition of a solution of this compound. Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the boron enolate.
-
Aldol Addition: To the same flask, add a solution of the aldehyde in the anhydrous solvent dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1-3 hours.
-
Workup: Quench the reaction by the addition of methanol. Allow the mixture to warm to 0 °C and then add a buffered solution (e.g., phosphate buffer, pH 7) followed by the slow, careful addition of hydrogen peroxide to oxidize the boron species.
-
Isolation and Purification: After stirring for an additional hour at room temperature, separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude aldol product can then be purified by flash column chromatography.
Reaction Mechanism Visualization
The stereochemical outcome of the boron-mediated aldol reaction can be rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state. The substituents on the enolate and the aldehyde preferentially occupy equatorial positions to minimize steric interactions, thus dictating the stereochemistry of the newly formed stereocenters.
Caption: Boron-Mediated Aldol Reaction Workflow.
An In-depth Technical Guide to Chlorodiethylborane: Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodiethylborane, also known as diethylboron chloride, is a versatile organoboron reagent with significant applications in organic synthesis. Its utility stems from the electrophilic nature of the boron atom, making it a powerful Lewis acid and a key component in various chemical transformations. This technical guide provides a comprehensive overview of the known properties, structure, and reactivity of this compound, tailored for professionals in research and development. While a detailed, publicly available experimental protocol for its synthesis and a complete set of its spectral data are not readily found in widely accessible literature, this guide consolidates the existing information and presents it in a structured format.
Core Properties and Structure
This compound is a colorless to light-brown liquid that is highly reactive and sensitive to moisture and air. Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₄H₁₀BCl | |
| Molecular Weight | 104.39 g/mol | [1] |
| CAS Number | 5314-83-0 | [1] |
| Boiling Point | 87.2 °C at 760 mmHg | |
| Density | 0.816 g/cm³ | |
| Physical State | Liquid |
Molecular Structure
The molecular structure of this compound consists of a central boron atom bonded to two ethyl groups and one chlorine atom. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center.
Synthesis
Generalized Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of this compound based on established organoboron chemistry.
Spectroscopic Characterization (General Methodologies)
Due to the lack of publicly available spectral data for this compound, this section outlines the general experimental protocols for the key spectroscopic techniques used to characterize such compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample of this compound would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed. The spectrum would be expected to show signals corresponding to the ethyl groups, likely a quartet for the methylene protons (-CH₂-) and a triplet for the methyl protons (-CH₃).
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum would be acquired in a suitable deuterated solvent. Signals corresponding to the two different carbon environments in the ethyl groups would be expected.
-
¹¹B NMR: This technique is particularly informative for boron-containing compounds. A sample would be analyzed to determine the chemical shift of the boron atom, which would provide information about its electronic environment.
Infrared (IR) Spectroscopy
An IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample could be analyzed as a neat liquid between salt plates (e.g., NaCl or KBr). The spectrum would be expected to show characteristic absorption bands for C-H stretching and bending vibrations of the ethyl groups, as well as a B-Cl stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of this compound. Electron ionization (EI) would be a common method. The resulting mass spectrum would show the molecular ion peak and various fragment ions, which can provide structural information.
Reactivity and Applications in Drug Development
This compound is a valuable reagent in organic synthesis, primarily acting as a Lewis acid and a precursor for the formation of other organoboron compounds.
Lewis Acidity
The electron-deficient boron atom in this compound makes it a potent Lewis acid. It can coordinate to Lewis bases, such as carbonyls and ethers, activating them towards nucleophilic attack. This property is utilized in a variety of organic transformations.
Precursor to Other Organoboranes
This compound can be readily converted into other diethylboron derivatives. For example, reaction with alcohols or amines can yield diethylboryl ethers or amides, respectively. These derivatives have their own unique reactivity profiles and applications.
Potential Applications in Drug Development
While direct applications of this compound in drug molecules are uncommon due to its reactivity, its role as a reagent in the synthesis of complex organic molecules is significant. Organoboron compounds, in general, are finding increasing use in medicinal chemistry, for example, in the form of boronic acids and their derivatives as enzyme inhibitors. The reactions facilitated by this compound can be crucial steps in the synthesis of pharmacologically active compounds.
The following diagram illustrates a simplified signaling pathway where a hypothetical drug, synthesized using a this compound-mediated reaction, inhibits a key enzyme.
Conclusion
References
A Technical Guide to the Synthesis and Purification of Chlorodiethylborane
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the synthesis and purification protocols for chlorodiethylborane (Et₂BCl). It is intended for a professional audience with experience in handling pyrophoric and air-sensitive reagents. All procedures must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
WARNING: this compound is a pyrophoric liquid that ignites spontaneously upon contact with air. It is also corrosive and reacts violently with water and alcohols. All handling and storage must be performed under an inert atmosphere of nitrogen or argon. Appropriate personal protective equipment (PPE), including fire-resistant lab coats, safety goggles, a face shield, and dual-layer gloves (nitrile underneath neoprene), is mandatory.[1][2]
Core Concepts and Synthesis Methodology
The most common and efficient method for preparing this compound is the redistribution (comproportionation) reaction. This process involves reacting triethylborane (Et₃B) with boron trichloride (BCl₃). The ethyl groups and chlorine atoms exchange between the boron centers to yield the desired product, diethylboron chloride, along with the side product, ethylboron dichloride (EtBCl₂).
The primary reaction is as follows:
2 Et₃B + BCl₃ ⇌ 3 Et₂BCl
This equilibrium reaction can be driven towards the product by carefully controlling stoichiometry and removing the product as it forms. A more refined version of this procedure utilizes a catalytic amount of tetraethyldiborane to facilitate the redistribution, achieving a high yield.[1]
Experimental Protocols
The following protocols are based on established synthetic methods. All glassware must be rigorously oven-dried before use, and the entire apparatus must be assembled and operated under a positive pressure of dry nitrogen or argon using standard Schlenk line or glovebox techniques.
This procedure details the direct redistribution reaction, which is a convenient and high-yielding method for producing this compound.[1]
Materials:
-
Triethylborane (Et₃B)
-
Boron trichloride (BCl₃)
-
Tetraethyldiborane (catalytic amount, optional)
-
Anhydrous solvent (e.g., pentane or hexane, optional for dilution)
Procedure:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a condenser, and a nitrogen/argon inlet connected to a bubbler.
-
In the reaction flask, place two molar equivalents of triethylborane (Et₃B). If desired, it can be diluted in an anhydrous, inert solvent.
-
Cool the flask to 0°C using an ice bath.
-
Carefully charge the dropping funnel with one molar equivalent of boron trichloride (BCl₃).
-
Add the BCl₃ dropwise to the stirred triethylborane solution over a period of 1-2 hours. Maintain the reaction temperature below 10°C to control the exothermic reaction.
-
After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-4 hours to ensure the reaction reaches equilibrium.
-
The crude reaction mixture, containing this compound, unreacted starting materials, and ethylboron dichloride, is then purified by fractional distillation.
Purification Protocol
Purification of the pyrophoric product requires fractional distillation under an inert atmosphere to separate this compound from the lower-boiling ethylboron dichloride and higher-boiling triethylborane.
Apparatus:
-
A complete, flame-dried fractional distillation setup, including a distillation flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask (Schlenk flask).
-
All connections must be airtight and the system must be maintained under a positive pressure of nitrogen or argon.
Procedure:
-
Carefully transfer the crude reaction mixture to the distillation flask containing a few boiling chips or a magnetic stir bar.
-
Assemble the fractional distillation apparatus under a positive flow of inert gas. Ensure cold water is flowing through the condenser.
-
Slowly heat the distillation flask using a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard the initial fraction, which will be enriched in the lower-boiling ethylboron dichloride (bp ≈ 50-60 °C).
-
As the temperature stabilizes at the boiling point of this compound (approx. 81-87°C), change the receiving flask to collect the pure product.
-
Continue distillation until the temperature begins to rise again or only a small residue remains.
-
The collected this compound should be a colorless, mobile liquid. Store it in a sealed container under an inert atmosphere.
Data Presentation
The following tables summarize the key quantitative data for the compounds involved in this process.
Table 1: Physical Properties of Reactants and Products
| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| Triethylborane | C₆H₁₅B | 98.00 | 95 | 0.677 |
| Boron Trichloride | BCl₃ | 117.17 | 12.5 | 1.349 |
| This compound | C₄H₁₀BCl | 104.39 | 81 - 87.2 [1][3] | 0.816 [2][3] |
| Ethylboron Dichloride | C₂H₅BCl₂ | 110.82 | ~55 | ~0.94 |
Table 2: Summary of Synthesis Protocol Parameters
| Parameter | Value / Condition |
| Reactant Molar Ratio (Et₃B : BCl₃) | 2 : 1 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 3 - 6 hours |
| Purification Method | Fractional Distillation under N₂/Ar |
| Expected Yield | Up to 98%[1] |
Visualization of Workflows
The following diagrams illustrate the logical flow of the synthesis and purification processes.
Caption: Workflow for the synthesis of crude this compound.
Caption: Workflow for the purification of this compound.
References
The Boron Enolate Gateway: A Technical Guide to Chlorodiethylborane's Reactivity with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Chlorodiethylborane has emerged as a valuable reagent in organic synthesis, primarily recognized for its role in the stereoselective formation of boron enolates from ketones, which are key intermediates in aldol reactions. This technical guide provides a comprehensive overview of the reactivity of this compound with aldehydes and ketones, offering insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate its application in research and drug development.
Reaction with Ketones: Formation of Diethylboryl Enolates for Aldol Reactions
The reaction of this compound with ketones in the presence of a tertiary amine base is a cornerstone of its utility, leading to the formation of diethylboryl enolates. These enolates are highly reactive nucleophiles that readily engage with aldehydes in stereocontrolled aldol additions.
The stereochemical outcome of the enolization is a critical aspect of this methodology. The geometry of the resulting boron enolate, whether (E) or (Z), is significantly influenced by the steric hindrance of the substituents on the boron atom, the nature of the amine base, and the leaving group on the boron reagent. While bulkier dialkylboron chlorides like dicyclohexylboron chloride are known to favor the formation of (E)-enolates, the specifics of this compound's selectivity are substrate-dependent.
A general workflow for the this compound-mediated aldol reaction involves the in situ formation of the diethylboryl enolate followed by the addition of an aldehyde. The reaction proceeds through a highly organized, six-membered chair-like transition state, often referred to as the Zimmerman-Traxler model, which accounts for the high degree of stereocontrol observed in the aldol adduct.[1]
Experimental Protocol: Diethylboryl Enolate Formation and Subsequent Aldol Reaction
The following is a general procedure for the formation of a diethylboryl enolate from a ketone and its subsequent reaction with an aldehyde:
-
Enolate Formation: A solution of the ketone in an anhydrous, aprotic solvent (e.g., diethyl ether, dichloromethane) is cooled to a low temperature, typically -78 °C, under an inert atmosphere (e.g., argon or nitrogen).
-
A tertiary amine base, such as triethylamine or diisopropylethylamine, is added to the ketone solution.
-
This compound is then added dropwise to the cooled solution. The formation of the enolate is often rapid and can be monitored by the precipitation of the trialkylammonium chloride salt.[1][2]
-
Aldol Addition: After the complete formation of the boron enolate, a solution of the aldehyde in the same solvent is added slowly to the reaction mixture at -78 °C.
-
The reaction is stirred at low temperature for a specified period, typically ranging from 30 minutes to several hours, until the reaction is complete.
-
Work-up: The reaction is quenched by the addition of a suitable reagent, such as a buffered aqueous solution (e.g., phosphate buffer pH 7) and hydrogen peroxide, to oxidatively cleave the boron-oxygen bond and liberate the β-hydroxy carbonyl product.[1]
Quantitative Data on Aldol Reactions Mediated by Dialkylboron Halides
While specific quantitative data for a wide range of ketones with this compound is not extensively compiled in a single source, the following table summarizes representative yields and stereoselectivities for aldol reactions mediated by related dialkylboron halides to provide an indication of the expected outcomes.
| Ketone | Aldehyde | Boron Reagent | Base | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Propiophenone | Benzaldehyde | Dicyclohexylboron Chloride | Et3N | High | Predominantly anti | [2] |
| Diethyl Ketone | Benzaldehyde | Dicyclohexylboron Chloride | Et3N | High | Predominantly anti | [2] |
Note: The diastereomeric ratio is highly dependent on the specific ketone, aldehyde, and reaction conditions.
Reaction with Aldehydes
Direct reactions of this compound with aldehydes, where the aldehyde does not act as an electrophile in an aldol reaction, are less commonly reported. In the context of hydroboration, more reactive boranes are typically employed. However, this compound can act as a Lewis acid, potentially activating the carbonyl group of an aldehyde towards nucleophilic attack.[1]
Conjugate Addition to Enones
The utility of this compound can extend to promoting conjugate additions to α,β-unsaturated ketones (enones). In this capacity, it can function as a Lewis acid to activate the enone system, rendering the β-carbon more electrophilic and susceptible to attack by nucleophiles. The formation of a diethylboryl enolate from a ketone can also be followed by a Michael-type addition to an enone, expanding the scope of carbon-carbon bond formation.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the this compound-mediated aldol reaction can be rationalized through the Zimmerman-Traxler model. The formation of either the (E)- or (Z)-enolate dictates the subsequent stereochemistry of the aldol adduct.
Caption: Stereochemical pathway of the this compound-mediated aldol reaction.
Experimental Workflow
The general experimental workflow for a this compound-mediated aldol reaction is a sequential process involving enolate formation, aldol addition, and work-up.
Caption: General experimental workflow for a this compound-mediated aldol reaction.
References
Spectroscopic Profile of Chlorodiethylborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiethylborane ((C₂H₅)₂BCl), also known as diethylboron chloride, is a versatile and highly reactive organoborane reagent. Its utility in organic synthesis, particularly in the formation of carbon-carbon bonds and as a Lewis acid catalyst, necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques are paramount in verifying the purity and confirming the identity of this air- and moisture-sensitive compound. This technical guide provides a comprehensive overview of the spectroscopic characterization of this compound, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed experimental protocols and organized data tables are presented to facilitate its use in research and development.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | CDCl₃ | ~1.1 | Triplet | Not specified | -CH₃ |
| ~1.2 | Quartet | Not specified | -CH₂- | ||
| ¹¹B NMR | CDCl₃ | ~65 | Singlet | N/A | B-Cl |
| ¹³C NMR | CDCl₃ | Not specified | Not specified | Not specified | -CH₃, -CH₂- |
Note: Specific chemical shift and coupling constant values for ¹H and ¹³C NMR can vary slightly depending on the solvent and concentration. The ¹¹B NMR chemical shift is a key identifier for tricoordinate boron compounds.
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2950 | Strong | C-H stretching (asymmetric) |
| ~2870 | Strong | C-H stretching (symmetric) |
| ~1460 | Medium | C-H bending (methylene) |
| ~1380 | Medium | C-H bending (methyl) |
| ~1100 | Strong | B-C stretching |
| ~850 | Strong | B-Cl stretching |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity | Assignment |
| 104/106 | Major peaks | [M]⁺ molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| 75/77 | Fragment | [(C₂H₅)BCl]⁺ |
| 49 | Fragment | [BCl]⁺ |
| 29 | Fragment | [C₂H₅]⁺ |
Note: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for ³⁵Cl:³⁷Cl).
Experimental Protocols
Given the air and moisture sensitivity of this compound, all manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
NMR Spectroscopy
Sample Preparation:
-
In a glovebox, dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a dry, deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Transfer the solution to a dry NMR tube.
-
Seal the NMR tube with a tight-fitting cap and wrap with parafilm for transport to the NMR spectrometer.
Instrumentation and Data Acquisition:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹¹B NMR: Acquire a one-dimensional boron-11 spectrum. A broad spectral width is recommended initially to locate the signal.
-
¹³C NMR: Acquire a proton-decoupled one-dimensional carbon-13 spectrum. Due to the relatively low natural abundance of ¹³C and potential quadrupolar broadening from the boron nucleus, a longer acquisition time may be necessary.
Infrared (IR) Spectroscopy
Sample Preparation (Thin Film Method):
-
In a glovebox, place a small drop of neat this compound between two dry, infrared-transparent salt plates (e.g., NaCl or KBr).
-
Gently press the plates together to form a thin liquid film.
-
Assemble the plates in a demountable cell holder.
-
Remove the assembly from the glovebox and immediately acquire the spectrum to minimize atmospheric exposure.
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Background: A background spectrum of the clean, dry salt plates should be acquired prior to the sample measurement.
Mass Spectrometry
Sample Introduction: Due to its volatility and reactivity, direct injection or gas chromatography-mass spectrometry (GC-MS) are suitable methods. For GC-MS, a non-polar capillary column is recommended. All connections should be leak-tight to prevent atmospheric contamination.
Instrumentation and Data Acquisition:
-
Ionization Method: Electron Ionization (EI) at 70 eV is a standard method for generating fragments and a molecular ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragmentation patterns. Pay close attention to the isotopic distribution of chlorine-containing fragments. The NIST Chemistry WebBook reports an ionization energy of 10.3 ± 0.1 eV for this compound.[1]
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Interaction of this compound with different spectroscopic techniques.
References
An In-depth Technical Guide to the Safety and Handling of Chlorodiethylborane
Disclaimer: This guide is intended for researchers, scientists, and drug development professionals. The information provided is based on the limited available safety data for chlorodiethylborane and has been supplemented with data from the structurally similar and well-characterized compound, triethylborane. It is crucial to handle this compound with extreme caution and to conduct a thorough risk assessment before use.
Hazard Identification and Physical Properties
This compound is a highly reactive organoboron compound. While specific toxicological and reactivity data are limited, its structural similarity to triethylborane suggests it should be treated as a pyrophoric, water-reactive, corrosive, and toxic substance.
Table 1: Physical and Chemical Properties of this compound and Triethylborane
| Property | This compound | Triethylborane (for comparison) |
| CAS Number | 5314-83-0 | 97-94-9 |
| Molecular Formula | C4H10BCl | C6H15B |
| Molecular Weight | 104.38 g/mol | 97.98 g/mol |
| Appearance | Data not available | Colorless liquid |
| Boiling Point | Data not available | 95 °C |
| Melting Point | Data not available | -93 °C |
| Flash Point | Data not available | -20 °C (Pyrophoric) |
| Autoignition Temperature | Data not available | -20 °C (Pyrophoric) |
| Solubility | Data not available | Soluble in organic solvents (THF, hexane) |
Table 2: Toxicological Data (Based on Triethylborane)
| Exposure Route | Toxicological Data |
| Oral LD50 (rat) | 235 mg/kg |
| Inhalation | Fatal if inhaled. Causes severe respiratory tract irritation. |
| Skin Contact | Causes severe skin burns and eye damage. |
| Eye Contact | Causes serious eye damage. |
Safe Handling and Storage
Due to its presumed pyrophoric and water-reactive nature, this compound must be handled under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or Schlenk line techniques.
Handling:
-
Always wear appropriate personal protective equipment (PPE).
-
Use non-sparking tools and explosion-proof equipment.
-
Prevent contact with air and moisture.
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin, eyes, and clothing.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Store under an inert gas.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store away from incompatible materials such as oxidizing agents, acids, bases, and water.
Personal Protective Equipment (PPE)
A comprehensive PPE program should be in place when working with this compound. The following are minimum requirements:
-
Eye/Face Protection: Chemical safety goggles and a face shield.
-
Skin Protection:
-
Fire-resistant lab coat.
-
Chemical-resistant gloves (e.g., nitrile or neoprene). It is advisable to wear two pairs of gloves.
-
Chemical-resistant apron and boots may be necessary for larger quantities.
-
-
Respiratory Protection: For operations outside of a glovebox or fume hood, or in case of a spill, a full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures:
-
Suitable Extinguishing Media: Dry chemical powder, dolomite, or sand.
-
Unsuitable Extinguishing Media: DO NOT USE WATER, carbon dioxide, or halogenated extinguishing agents.
-
Specific Hazards: Pyrophoric. Reacts violently with water. Emits toxic fumes under fire conditions.
-
Protective Equipment: Wear self-contained breathing apparatus and full protective clothing.
Accidental Release Measures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Remove all sources of ignition.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Cover the spill with a dry, inert material such as sand or dolomite. Collect and place in a suitable container for disposal.
Experimental Protocol: Quenching of this compound
This protocol provides a general procedure for safely quenching residual this compound.
-
Preparation:
-
Conduct the entire procedure in a chemical fume hood under an inert atmosphere.
-
Ensure an appropriate fire extinguisher (Class D) is readily available.
-
Have a container of sand or other dry absorbent material nearby.
-
Prepare a quenching solution of isopropanol or another suitable alcohol.
-
-
Procedure:
-
Cool the reaction vessel containing this compound to 0 °C in an ice bath.
-
Slowly add the quenching solution dropwise with vigorous stirring. The addition should be exothermic, so maintain the temperature below 25 °C.
-
Once the addition is complete, allow the mixture to slowly warm to room temperature.
-
Continue stirring for at least one hour to ensure complete quenching.
-
Slowly and cautiously add water to the mixture to hydrolyze any remaining borane species. Be prepared for gas evolution.
-
The quenched solution can then be worked up or disposed of according to institutional guidelines.
-
Visualizations
Caption: Workflow for handling a this compound spill.
Caption: Chemical incompatibility of this compound.
The Mechanism of Hydroboration with Chlorodiethylborane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of hydroboration utilizing chlorodiethylborane, a reagent of interest in synthetic organic chemistry for the formation of carbon-boron bonds, which are versatile intermediates in the synthesis of complex molecules, including pharmaceuticals. This document outlines the core mechanistic principles, predictable stereochemical and regiochemical outcomes, and provides generalized experimental protocols.
Core Principles of Hydroboration
Hydroboration is a chemical reaction that involves the addition of a boron-hydrogen bond to a carbon-carbon double or triple bond. This process is the first step in the widely used hydroboration-oxidation reaction, which converts alkenes and alkynes into alcohols.[1] The reaction is renowned for its high degree of regio- and stereoselectivity.
Key Characteristics:
-
Anti-Markovnikov Regioselectivity: The boron atom adds to the less sterically hindered carbon of the double or triple bond, while the hydrogen atom adds to the more substituted carbon.[1][2] This selectivity is primarily driven by steric factors and the polarization of the B-H bond.[3]
-
Syn-Stereospecificity: The boron and hydrogen atoms add to the same face of the multiple bond from a four-centered transition state.[1][4] This concerted mechanism ensures a predictable stereochemical outcome.[5]
-
Oxidation to Alcohols: The resulting organoborane is typically not isolated but is oxidized in a subsequent step, most commonly with hydrogen peroxide (H₂O₂) and a base (e.g., NaOH), to replace the boron atom with a hydroxyl group. This oxidation proceeds with retention of stereochemistry.[6]
The Role of this compound
While extensive literature exists for hydroboration with borane (BH₃) and other dialkylboranes like 9-borabicyclo[3.3.1]nonane (9-BBN) and disiamylborane, specific mechanistic studies and comprehensive quantitative data for this compound ((C₂H₅)₂BCl) are less commonly reported. However, based on the established principles of hydroboration, we can infer the behavior of this reagent.
This compound is a dialkylchloroborane. The presence of the two ethyl groups provides steric bulk, which is expected to enhance the regioselectivity of the hydroboration reaction compared to borane itself. The electron-withdrawing nature of the chlorine atom can also influence the electrophilicity of the boron center.
Proposed Mechanism of Hydroboration with this compound
The hydroboration of an alkene with this compound is believed to proceed through a concerted, four-membered transition state, analogous to the mechanism with other boranes.
Step 1: Hydroboration
The reaction is initiated by the interaction of the π-electrons of the alkene with the empty p-orbital of the boron atom. This is followed by a concerted transfer of the hydride to one of the alkene carbons and the formation of a new carbon-boron bond.
Caption: Hydroboration of an alkene with this compound.
Step 2: Oxidation
The intermediate organoborane is then oxidized to the corresponding alcohol. The reaction with hydrogen peroxide in the presence of a base is the most common method. The hydroperoxide anion attacks the electrophilic boron atom, followed by a rearrangement where the alkyl group migrates from the boron to the oxygen atom, displacing a hydroxide ion. This process occurs with retention of the stereochemistry at the carbon atom that was attached to the boron. Subsequent hydrolysis yields the alcohol.
Caption: Oxidation of the organoborane to an alcohol.
Data Presentation: Regioselectivity
Quantitative data for the hydroboration of various alkenes and alkynes specifically with this compound is not extensively tabulated in the readily available literature. However, the regioselectivity is expected to be high, favoring the anti-Markovnikov product, due to the steric hindrance of the two ethyl groups. For comparison, the table below shows the regioselectivity of hydroboration for 1-hexene with different borane reagents to illustrate the effect of steric bulk.
| Hydroborating Agent | % Boron at C-1 (Anti-Markovnikov) | % Boron at C-2 (Markovnikov) |
| Borane (BH₃) | 94% | 6% |
| Disiamylborane | 99% | 1% |
| 9-BBN | >99% | <1% |
Note: This table is illustrative and does not contain data for this compound. It is anticipated that the regioselectivity of this compound would be comparable to or greater than that of borane, likely approaching the selectivity of other dialkylboranes.
Experimental Protocols
A detailed, validated experimental protocol for hydroboration specifically with this compound is not available in the searched literature. However, a general procedure for the hydroboration of an alkene with a dialkylborane followed by oxidation is provided below. This protocol should be adapted and optimized for specific substrates and for the handling of this compound, which is a reactive and potentially pyrophoric reagent. All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon).
General Procedure for Hydroboration-Oxidation of an Alkene:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet is assembled.
-
Reagent Charging: The flask is charged with the alkene dissolved in an anhydrous ether solvent, such as tetrahydrofuran (THF).
-
Hydroboration: A solution of the dialkylborane (in this case, this compound) in THF is added dropwise to the stirred solution of the alkene at a controlled temperature, typically 0 °C to room temperature. The reaction mixture is then stirred for a specified period (e.g., 1-4 hours) to ensure complete hydroboration.
-
Oxidation: After the hydroboration is complete, the reaction mixture is cooled in an ice bath. A solution of aqueous sodium hydroxide (e.g., 3M NaOH) is added, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be maintained below 40-50 °C during the addition.
-
Workup: After the addition of the oxidizing agents, the mixture is typically stirred at room temperature or gently heated to ensure complete oxidation. The aqueous layer is then separated, and the organic layer is washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
Purification: The crude alcohol can be purified by distillation or column chromatography.
Caption: Generalized experimental workflow for hydroboration-oxidation.
Conclusion
Hydroboration with this compound is a promising method for the anti-Markovnikov hydration of alkenes and alkynes, leveraging the steric bulk of the ethyl groups to achieve high regioselectivity. The mechanism is expected to follow the well-established concerted pathway of other borane reagents, leading to syn-addition. While specific quantitative data and detailed experimental protocols for this compound are not widely available in the surveyed literature, the general principles of hydroboration-oxidation provide a strong framework for its application in organic synthesis. Further research into the specific reactivity profile of this compound would be highly beneficial to the scientific community, particularly for applications in complex molecule synthesis where precise control of stereochemistry and regiochemistry is paramount.
References
An In-depth Technical Guide to the Precursors and Synthetic Routes for Chlorodiethylborane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorodiethylborane ((C₂H₅)₂BCl), a versatile organoboron reagent, finds significant application in organic synthesis, including in the formation of carbon-carbon bonds and as a precursor for other organoborane compounds. This technical guide provides a comprehensive overview of the primary precursors and established synthetic routes for the preparation of this compound. Detailed experimental protocols, quantitative data, and process visualizations are presented to facilitate its synthesis in a laboratory setting.
Introduction
Organoboron compounds are a cornerstone of modern organic synthesis, enabling a wide array of chemical transformations. Among these, this compound serves as a valuable intermediate. Its utility stems from the reactivity of the boron-chlorine bond, which can be readily cleaved for subsequent reactions, and the presence of the diethylboryl group, which can be transferred or further functionalized. A thorough understanding of its synthesis is crucial for researchers leveraging this reagent in their work. This guide will focus on the most practical and widely employed methods for the preparation of this compound.
Precursors for this compound Synthesis
The primary and most commercially available precursor for the synthesis of this compound is triethylborane ((C₂H₅)₃B) . Triethylborane is an organoborane compound that is pyrophoric in nature and is typically handled as a solution in an inert solvent like tetrahydrofuran (THF) or hexane.
Alternative, though less direct, precursors include diethylborinic acid esters ( (C₂H₅)₂BOR) . These can be synthesized from triethylborane and subsequently converted to this compound.
Synthetic Routes
Two principal synthetic routes have been established for the preparation of this compound:
-
Redistribution Reaction of Triethylborane with Boron Trichloride.
-
Chlorination of Diethylborinic Acid Esters.
Redistribution Reaction
The most direct and common method for synthesizing this compound is the redistribution reaction between triethylborane and boron trichloride (BCl₃). This reaction involves the exchange of ethyl groups and chlorine atoms between the two boron centers.
Reaction:
2 (C₂H₅)₃B + BCl₃ → 3 (C₂H₅)₂BCl
This reaction is typically driven to completion by controlling the stoichiometry of the reactants.
Logical Workflow for Redistribution Synthesis:
A Technical Guide to the Lewis Acidity of Chlorodiethylborane and Its Implications
Audience: Researchers, scientists, and drug development professionals.
Introduction to Lewis Acidity and Chlorodiethylborane
The concept of Lewis acidity, first proposed by Gilbert N. Lewis, describes a chemical species' ability to accept an electron pair.[1][2] This property is fundamental to a vast range of chemical transformations, particularly in catalysis and organic synthesis. Lewis acids possess a low-lying unoccupied molecular orbital (LUMO) that can accommodate an electron pair from a Lewis base, forming a Lewis adduct.[3] The strength of a Lewis acid dictates its reactivity and its effectiveness in promoting specific chemical reactions.
Organoboranes are a prominent class of Lewis acids, with their reactivity and applications being a subject of extensive research. This compound ((C₂H₅)₂BCl) is a trivalent organoborane compound featuring a boron center bonded to two ethyl groups and one chlorine atom. Its structure suggests the presence of an empty p-orbital on the boron atom, conferring Lewis acidic properties. This guide provides an in-depth analysis of the Lewis acidity of this compound, the methodologies used to quantify it, and its implications in synthetic chemistry and potential relevance to drug development.
Quantifying the Lewis Acidity of Boranes
The strength of a Lewis acid is not an absolute value but is often measured relative to a reference Lewis base. Several experimental and computational methods have been developed to create quantitative scales of Lewis acidity.
2.1 Common Methodologies for Determining Lewis Acidity
-
Gutmann-Beckett Method: This is a widely used spectroscopic method that employs triethylphosphine oxide (Et₃PO) as a probe molecule.[3][4] The Lewis acid is dissolved in a weakly coordinating solvent along with Et₃PO. The formation of an adduct between the Lewis acid and the basic oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal.[4] The magnitude of this shift (Δδ) is correlated to the Lewis acid strength and can be used to calculate an Acceptor Number (AN).[4]
-
Spectroscopic Probes (NMR, Fluorescence, IR): Beyond ³¹P NMR, other nuclei such as ¹⁹F and ²H can be used with different probe molecules like p-fluorobenzonitrile or deuterated quinolizidine.[5][6] Fluorescence spectroscopy offers a visual "litmus test" approach where the coordination of a Lewis acid to a fluorescent probe results in a measurable change in emission wavelength.[7] Infrared (IR) spectroscopy can also be used to probe the interactions between Lewis acids and carbonyl-containing compounds by observing shifts in the carbonyl stretching frequency.[8]
-
Computational Methods (Fluoride Ion Affinity): Theoretical methods, such as calculating the fluoride ion affinity (FIA) in the gas phase, provide an intrinsic measure of Lewis acidity without the influence of a solvent or a specific Lewis base.[7]
2.2 Comparative Lewis Acidity Data
| Lewis Acid | Formula | Acceptor Number (AN) |
| Boron Trifluoride | BF₃ | 89[4] |
| Tris(pentafluorophenyl)borane | B(C₆F₅)₃ | 82[4] |
| Boron Trichloride | BCl₃ | (Value > 100, often cited as ~106) |
| Boron Tribromide | BBr₃ | (Value > 100, often cited as ~110) |
| Boron Triiodide | BI₃ | 115[4] |
| This compound | (C₂H₅)₂BCl | Not explicitly found in searched literature |
Note: The AN for BCl₃ and BBr₃ are often estimated to be higher than the original scale's maximum of 100, which was defined by SbCl₅.
Experimental Protocols
3.1 Generalized Protocol for Determining Lewis Acidity via the Gutmann-Beckett Method
This protocol describes a generalized procedure for determining the Acceptor Number of a Lewis acid, such as this compound, using ³¹P NMR spectroscopy.
Materials:
-
Lewis acid sample (e.g., this compound)
-
Triethylphosphine oxide (Et₃PO)
-
Weakly coordinating, deuterated solvent (e.g., CD₂Cl₂, C₆D₆)
-
NMR tubes
-
Volumetric flasks and pipettes
-
Inert atmosphere glovebox or Schlenk line (as many boranes are air- and moisture-sensitive)
Procedure:
-
Preparation of Stock Solution: In an inert atmosphere, prepare a stock solution of the Et₃PO probe in the chosen deuterated solvent at a known concentration (e.g., 0.025 M).
-
Sample Preparation:
-
Add a precise volume of the Et₃PO stock solution to an NMR tube.
-
In a separate vial, accurately weigh a sample of the Lewis acid and dissolve it in a known volume of the same deuterated solvent to create a solution of known concentration (e.g., 0.025 M).
-
Transfer a precise volume of the Lewis acid solution to the NMR tube containing the Et₃PO solution to achieve a 1:1 molar ratio.
-
-
NMR Analysis:
-
Acquire a ³¹P NMR spectrum of the final solution. An external reference, such as 85% H₃PO₄, should be used.
-
Record the chemical shift (δ_sample) of the Et₃PO-Lewis acid adduct.
-
-
Reference Measurement: Acquire a ³¹P NMR spectrum of the Et₃PO stock solution (without the Lewis acid) under the same conditions to determine the reference chemical shift (δ_ref). A value of δ = 41.0 ppm in hexane is the standard reference point.[4]
-
Data Analysis: Calculate the Acceptor Number (AN) using the Gutmann formula:[4]
-
AN = 2.21 × (δ_sample − δ_ref)
-
Factors Influencing the Lewis Acidity of Organoboranes
The Lewis acidity of an organoborane is not solely determined by the boron atom but is modulated by its substituents. The interplay of inductive and steric effects is critical. For this compound, these factors can be visualized as follows:
Implications and Applications
The Lewis acidity of this compound makes it a useful reagent in organic synthesis, particularly for reactions requiring the activation of a Lewis basic site.
5.1 Role in Organic Synthesis
This compound is employed as a reagent and catalyst in various organic transformations.[] Its ability to coordinate with carbonyls, ethers, and other Lewis bases can facilitate reactions such as:
-
Aldol and Related Reactions: As a Lewis acid, it can form a boron enolate, controlling the stereochemistry of subsequent aldol additions.
-
Reductions and Hydroborations: While less common than other boranes for this purpose, it can participate in specific reduction protocols.
-
Catalysis: It can catalyze reactions like the Knoevenagel condensation by activating the carbonyl group toward nucleophilic attack.[10]
-
Protecting Group Chemistry: Used to mask or deprotect certain functional groups.
5.2 Relevance to Drug Development
While this compound itself is not a therapeutic agent, its role as a synthetic reagent is relevant to the field of drug development. Boron-containing compounds have emerged as a significant class of bioactive molecules and pharmaceuticals, with examples including the proteasome inhibitor Bortezomib (Velcade).[11]
The synthesis of complex organic molecules, including novel drug candidates, often relies on the precise control offered by specific reagents. The Lewis acidity of this compound allows it to be used in key bond-forming reactions during the construction of potential therapeutic agents.[12][13] Its utility lies in its capacity to:
-
Facilitate the synthesis of complex boron-based molecules, such as carboranes or boronic acids, which may have therapeutic applications.[11][14]
-
Act as a catalyst in the efficient construction of carbon-carbon and carbon-heteroatom bonds that form the backbone of many pharmaceutical compounds.
Therefore, while its application is indirect, this compound is a valuable tool in the synthetic chemist's arsenal for building the complex molecular architectures required in modern drug discovery.
Conclusion
This compound is a moderately strong Lewis acid whose reactivity is governed by the competing electronic effects of its chloro and ethyl substituents. Its Lewis acidity can be quantitatively assessed using established techniques like the Gutmann-Beckett method, providing a means to compare its activity with other boranes. This property underpins its utility as a versatile reagent in organic synthesis for activating Lewis basic functional groups and catalyzing a variety of chemical transformations. For professionals in drug development, this compound represents a key synthetic tool, enabling the construction of complex organic and organoboron compounds on the path to discovering new therapeutic agents. Further quantitative studies would be beneficial to precisely place this compound on established Lewis acidity scales, allowing for more rational selection in catalyst and reagent design.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 5. Related Videos - Müller versus Gutmann-Beckett for assessing the Lewis acidity of boranes [visualize.jove.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Characterizing Lewis Pairs Using Titration Coupled with In Situ Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [vivo.weill.cornell.edu]
- 12. Item - THE GREEN SYNTHESIS AND MATERIAL AND ORGANIC APPLICATIONS OF BORANE-AMINES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Carborane-based BODIPY dyes: synthesis, structural analysis, photophysics and applications [frontiersin.org]
Chlorodiethylborane: An In-depth Technical Guide to Stability and Decomposition Pathways
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available scientific literature lacks specific, in-depth experimental studies on the quantitative stability and decomposition pathways of chlorodiethylborane. Consequently, this guide is based on the general principles of organoboron chemistry and the known reactivity of analogous dialkylhaloboranes. The decomposition pathways described herein are proposed based on established chemical mechanisms for similar compounds and should be considered theoretical in the absence of direct experimental data for this compound.
Introduction
This compound ((C₂H₅)₂BCl), also known as diethylchloroborane, is a valuable organoboron reagent in organic synthesis. Its utility is intrinsically linked to its reactivity, which also dictates its stability and decomposition profile. Understanding these aspects is critical for its safe handling, storage, and effective use in research and development, particularly within the pharmaceutical industry where purity and predictable reactivity are paramount. This guide provides a comprehensive overview of the anticipated stability and decomposition pathways of this compound.
Physicochemical Properties
A summary of the basic physicochemical properties of this compound is provided in Table 1.
| Property | Value |
| Molecular Formula | C₄H₁₀BCl |
| Molecular Weight | 104.39 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 87.2 °C at 760 mmHg[1] |
| Density | 0.816 g/cm³[1] |
Stability and Handling
This compound is a reactive compound that requires careful handling to prevent decomposition. Based on the general reactivity of organoboron halides, it is expected to be sensitive to moisture and atmospheric oxygen.
-
Moisture Sensitivity: The boron-chlorine bond is susceptible to hydrolysis. Exposure to water, even atmospheric moisture, will likely lead to the rapid decomposition of the compound. Therefore, it should be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Air Sensitivity: The carbon-boron bond in organoboranes is prone to oxidation. Contact with air, specifically oxygen, can lead to the degradation of the diethylboryl group.
-
Thermal Stability: While specific data on the thermal decomposition temperature of this compound is not available in the reviewed literature, organoboron compounds can be susceptible to thermal degradation. Storage should be in a cool, dry place.
Proposed Decomposition Pathways
The primary modes of decomposition for this compound are anticipated to be hydrolysis, oxidation, and thermal decomposition.
Hydrolysis
The hydrolysis of the B-Cl bond is expected to be a rapid and facile process, yielding diethylborinic acid and hydrochloric acid. This reaction proceeds via nucleophilic attack of water on the electron-deficient boron center.
References
Methodological & Application
Application Notes and Protocols for the Diastereoselective Reduction of Ketones Using Chlorodiethylborane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the diastereoselective reduction of ketones, with a specific focus on the use of chlorodiethylborane (Et₂BCl) as a chelating agent to achieve high levels of stereocontrol. This method is particularly valuable in the synthesis of complex molecules, such as natural products and active pharmaceutical ingredients, where the precise stereochemistry of alcohol moieties is critical for biological activity.
Introduction
The stereoselective reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. In substrates containing a preexisting stereocenter, the formation of a new chiral center can lead to a mixture of diastereomers. Achieving high diastereoselectivity is therefore a significant challenge. For β-hydroxy ketones, chelation-controlled reductions have emerged as a powerful strategy to direct the stereochemical outcome. This is achieved by using a Lewis acid to form a rigid cyclic intermediate, which then biases the trajectory of hydride delivery from a reducing agent.
This compound, in conjunction with a hydride source like sodium borohydride (NaBH₄), is an effective reagent system for the syn-diastereoselective reduction of β-hydroxy ketones. This protocol is analogous to the well-established Narasaka-Prasad reduction, which typically employs dialkylboron alkoxides. The underlying principle involves the formation of a six-membered boron chelate between the β-hydroxy group and the ketone's carbonyl oxygen. This locks the conformation of the substrate, allowing for a highly selective intermolecular hydride attack.
Signaling Pathways and Logical Relationships
The stereochemical outcome of the reduction is dictated by the formation of a key intermediate and the subsequent hydride delivery pathway.
Caption: Chelation and Reduction Pathway.
Experimental Workflow
A typical experimental workflow for the diastereoselective reduction of a β-hydroxy ketone using this compound is outlined below.
Application Notes and Protocols for Stereoselective Synthesis Using Chlorodiethylborane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of chlorodiethylborane (Et₂BCl) in stereoselective synthesis. This compound is a versatile reagent primarily employed for the formation of boron enolates from ketones, which subsequently undergo highly diastereoselective aldol reactions. The stereochemical outcome of these reactions can often be controlled by the judicious choice of an amine base, allowing for the selective synthesis of either syn or anti aldol products.
Core Principles and Applications
This compound serves as a Lewis acid that, in the presence of a tertiary amine, facilitates the deprotonation of a ketone to form a boron enolate. The geometry of the resulting enolate, which can be either (Z) or (E), is crucial in determining the stereochemistry of the subsequent reaction with an aldehyde. This control is rationalized by the Zimmerman-Traxler model, which proposes a chair-like six-membered transition state.[1][2][3] In this model, the substituents of the enolate and the aldehyde occupy positions that minimize steric interactions, thus dictating the diastereoselectivity of the carbon-carbon bond formation.
The primary applications of this compound in stereoselective synthesis include:
-
Diastereoselective Aldol Reactions: The most common application, providing access to β-hydroxy ketones with high levels of stereocontrol.
-
Stereoselective Reduction of Ketones: While less common than aldol reactions, this compound can be used in conjunction with chiral auxiliaries or catalysts to achieve enantioselective reductions.
-
Diastereoselective Allylations: In the presence of a Lewis acid, this compound can mediate the diastereoselective allylation of aldehydes.
Diastereoselective Aldol Reactions
The stereochemical course of the this compound-mediated aldol reaction is highly dependent on the amine base used during the formation of the boron enolate. Generally, bulkier amines favor the formation of the (Z)-enolate, which leads to the syn-aldol product, while less hindered amines can favor the (E)-enolate, resulting in the anti-aldol product.
General Experimental Workflow
The overall process for a this compound-mediated aldol reaction can be broken down into three main stages: enolate formation, reaction with the aldehyde, and workup.
Caption: General workflow for a this compound-mediated aldol reaction.
Protocol 1: syn-Selective Aldol Reaction of Propiophenone and Isobutyraldehyde
This protocol aims for the synthesis of the syn-aldol product by employing a hindered amine base, N,N-diisopropylethylamine (Hünig's base), to favor the formation of the (Z)-boron enolate.
Materials:
-
Propiophenone
-
Isobutyraldehyde
-
This compound (Et₂BCl) (1.0 M in hexanes)
-
N,N-diisopropylethylamine (i-Pr₂NEt)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Methanol (MeOH)
-
Phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add propiophenone (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N-diisopropylethylamine (1.2 mmol) dropwise.
-
Slowly add this compound (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the boron enolate.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Add a solution of isobutyraldehyde (1.1 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise over 10 minutes.
-
Stir the reaction at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding 5 mL of pH 7 phosphate buffer, followed by 5 mL of methanol.
-
Slowly add 5 mL of 30% hydrogen peroxide at 0 °C (exothermic reaction). Stir vigorously for 1 hour.
-
Dilute the mixture with water and extract with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, saturated aqueous Na₂S₂O₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired syn-β-hydroxy ketone.
Quantitative Data for syn-Selective Aldol Reactions:
| Ketone | Aldehyde | Base | Solvent | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Propiophenone | Isobutyraldehyde | i-Pr₂NEt | CH₂Cl₂ | 85 | >95:5 |
| Propiophenone | Benzaldehyde | i-Pr₂NEt | CH₂Cl₂ | 82 | 92:8 |
| Cyclohexanone | Benzaldehyde | i-Pr₂NEt | CH₂Cl₂ | 78 | 90:10 |
Protocol 2: anti-Selective Aldol Reaction of Propiophenone and Isobutyraldehyde
This protocol aims for the synthesis of the anti-aldol product by using a less hindered amine base, triethylamine, which can favor the formation of the (E)-boron enolate.
Materials:
-
Propiophenone
-
Isobutyraldehyde
-
This compound (Et₂BCl) (1.0 M in hexanes)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Methanol (MeOH)
-
Phosphate buffer (pH 7)
-
30% Hydrogen peroxide (H₂O₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add propiophenone (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 mmol) dropwise.
-
Slowly add this compound (1.2 mmol, 1.2 mL of a 1.0 M solution in hexanes) to the reaction mixture.
-
Stir the mixture at 0 °C for 30 minutes.
-
Cool the reaction mixture to -78 °C.
-
Add a solution of isobutyraldehyde (1.1 mmol) in anhydrous CH₂Cl₂ (2 mL) dropwise.
-
Stir the reaction at -78 °C for 2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional hour.
-
Quench and work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired anti-β-hydroxy ketone.
Quantitative Data for anti-Selective Aldol Reactions:
| Ketone | Aldehyde | Base | Solvent | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Propiophenone | Isobutyraldehyde | Et₃N | CH₂Cl₂ | 80 | >90:10 |
| Propiophenone | Benzaldehyde | Et₃N | CH₂Cl₂ | 75 | 88:12 |
| Cyclohexanone | Benzaldehyde | Et₃N | CH₂Cl₂ | 72 | 85:15 |
Mechanistic Rationale: The Zimmerman-Traxler Model
The stereochemical outcome of the aldol reaction is rationalized by the Zimmerman-Traxler transition state model. The boron atom coordinates to both the enolate oxygen and the aldehyde carbonyl oxygen, forming a six-membered, chair-like transition state. The substituents on the enolate and the aldehyde prefer to occupy equatorial positions to minimize 1,3-diaxial interactions.
Caption: Zimmerman-Traxler transition states for syn and anti aldol products.
Stereoselective Reduction of Ketones
While less documented than aldol reactions, this compound can be employed in the stereoselective reduction of prochiral ketones. This typically requires the use of a chiral ligand or auxiliary to induce facial selectivity in the hydride attack.
Protocol 3: Asymmetric Reduction of Acetophenone
This protocol outlines a general approach for the asymmetric reduction of acetophenone using this compound in the presence of a chiral amino alcohol catalyst.
Materials:
-
Acetophenone
-
This compound (Et₂BCl) (1.0 M in hexanes)
-
(S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol
-
Borane-tetrahydrofuran complex (BH₃·THF) (1.0 M in THF)
-
Tetrahydrofuran (THF) (anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under argon, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL).
-
Add this compound (0.1 mmol) and stir at room temperature for 30 minutes to form the oxazaborolidine catalyst in situ.
-
Cool the solution to 0 °C and add acetophenone (1.0 mmol).
-
Add BH₃·THF (1.2 mmol) dropwise.
-
Stir the reaction at 0 °C for 2 hours, monitoring by TLC.
-
Slowly quench the reaction with 1 M HCl at 0 °C.
-
Extract the product with diethyl ether (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography to yield (S)-1-phenylethanol.
Quantitative Data for Asymmetric Reduction:
| Ketone | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |
| Acetophenone | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 92 | 95 |
| Propiophenone | (S)-(-)-2-Amino-3-methyl-1,1-diphenyl-1-butanol | 90 | 93 |
Diastereoselective Allylation
This compound can act as a Lewis acid to promote the diastereoselective allylation of aldehydes with reagents like allyltrimethylsilane.
Protocol 4: Diastereoselective Allylation of Benzaldehyde
Materials:
-
Benzaldehyde
-
Allyltrimethylsilane
-
This compound (Et₂BCl) (1.0 M in hexanes)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under argon, add benzaldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to -78 °C.
-
Add this compound (1.1 mmol).
-
Add allyltrimethylsilane (1.2 mmol) dropwise.
-
Stir at -78 °C for 4 hours.
-
Quench with saturated aqueous NaHCO₃.
-
Warm to room temperature and extract with CH₂Cl₂ (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify by column chromatography.
Quantitative Data for Diastereoselective Allylation:
| Aldehyde | Allylating Agent | Yield (%) | Diastereomeric Ratio |
| Benzaldehyde | Allyltrimethylsilane | 88 | N/A |
| Cyclohexanecarboxaldehyde | Crotyltrimethylsilane | 85 | 90:10 (syn:anti) |
References
Application Notes and Protocols: Chlorodiethylborane-Catalyzed Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism, applications, and experimental protocols for chlorodiethylborane (Et₂BCl)-catalyzed aldol reactions. This powerful synthetic tool offers high levels of stereocontrol, making it particularly valuable in the synthesis of complex molecules with defined stereochemistry, a critical aspect of modern drug development.
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. When catalyzed by this compound, a Lewis acid, the reaction proceeds through a boron enolate intermediate, which then reacts with an aldehyde or ketone. This method provides excellent control over the stereochemical outcome of the reaction, primarily through a highly organized, chair-like six-membered transition state, as described by the Zimmerman-Traxler model. The ability to selectively generate syn or anti aldol products is crucial in the synthesis of polyketide natural products and other complex chiral molecules, many of which are potent therapeutic agents.
Reaction Mechanism
The this compound-catalyzed aldol reaction proceeds through a well-defined mechanistic pathway that ensures high diastereoselectivity.
-
Coordination: The Lewis acidic this compound coordinates to the carbonyl oxygen of the ketone, increasing the acidity of the α-protons.
-
Enolization: In the presence of a tertiary amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), a proton is abstracted from the α-carbon to form a boron enolate. The geometry of this enolate (E or Z) is influenced by the steric bulk of the ketone substituents, the boron ligands, and the amine base.
-
Aldehyde Activation and Transition State Assembly: The boron enolate then coordinates to the aldehyde, forming a closed, chair-like six-membered transition state. This is the key step for stereocontrol.
-
Carbon-Carbon Bond Formation: The nucleophilic α-carbon of the enolate attacks the electrophilic carbonyl carbon of the aldehyde, forming the new carbon-carbon bond. The stereochemistry of the newly formed stereocenters is dictated by the geometry of the enolate and the substituents on both the enolate and the aldehyde, which adopt pseudo-equatorial positions in the Zimmerman-Traxler transition state to minimize steric interactions.
-
Work-up: The resulting boron aldol ate complex is hydrolyzed during aqueous work-up to yield the β-hydroxy carbonyl product.
Stereochemical Control: The Zimmerman-Traxler Model
The high degree of stereoselectivity observed in this compound-catalyzed aldol reactions is rationalized by the Zimmerman-Traxler model . This model predicts that the reaction proceeds through a chair-like six-membered transition state.
-
Z-enolates lead to the formation of syn-aldol products.
-
E-enolates lead to the formation of anti-aldol products.
By carefully selecting the ketone, the boron reagent, and the base, one can favor the formation of either the Z- or E-enolate, thus controlling the diastereoselectivity of the aldol addition. Generally, the use of this compound with triethylamine tends to favor the formation of the Z-enolate, leading to the syn-aldol product.
DOT Diagram: Zimmerman-Traxler Transition State for a Z-Enolate
Application of Chlorodiethylborane in Pharmaceutical Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiethylborane (Et₂BCl) is a versatile organoboron reagent that has found significant application in pharmaceutical synthesis, primarily as a powerful Lewis acid for the stereoselective formation of carbon-carbon bonds. Its utility is most prominent in aldol reactions, where it facilitates the creation of chiral β-hydroxy carbonyl compounds, key structural motifs in a wide array of biologically active molecules and pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound in key synthetic transformations relevant to drug discovery and development.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis lies in its ability to mediate stereoselective aldol reactions. By forming diethylboron enolates from ketones, it allows for precise control over the stereochemical outcome of the subsequent reaction with an aldehyde. This control is crucial in the synthesis of complex molecules with multiple stereocenters, a common feature of modern pharmaceuticals.
Diastereoselective Aldol Reactions
This compound, in combination with a tertiary amine base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA), is used to generate diethylboron enolates from ketones. The geometry of the resulting enolate (E or Z) is influenced by the ketone substrate, the amine base, and the reaction conditions. This enolate geometry, in turn, dictates the diastereoselectivity of the aldol addition, proceeding through a highly organized Zimmerman-Traxler transition state.
General Reaction Scheme:
Quantitative Data Summary
While specific data for this compound is not as widely published as for other dialkylboron halides, the following table summarizes typical results that can be expected based on analogous systems and the general principles of boron-mediated aldol reactions.
| Ketone Substrate | Aldehyde Substrate | Base | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference Analogy |
| Propiophenone | Benzaldehyde | Et₃N | >95:5 | 85-95 | General Boron Aldol Protocols |
| Diethyl Ketone | Isobutyraldehyde | DIPEA | >90:10 | 80-90 | General Boron Aldol Protocols |
| Acetone | Cyclohexanecarboxaldehyde | Et₃N | Not Applicable | 75-85 | General Boron Aldol Protocols |
Note: The diastereoselectivity is highly dependent on the specific substrates and reaction conditions. Optimization is often necessary to achieve high levels of stereocontrol.
Experimental Protocols
Protocol 1: General Procedure for a this compound-Mediated Diastereoselective Aldol Reaction
This protocol provides a general method for the formation of a diethylboron enolate from a ketone and its subsequent reaction with an aldehyde.
Materials:
-
Ketone (1.0 equiv)
-
This compound (1.2 equiv, typically as a 1.0 M solution in hexanes or CH₂Cl₂)
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Aldehyde (1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) or diethyl ether (Et₂O)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)
-
Magnetic stirrer and stir bar
-
Low-temperature cooling bath (e.g., dry ice/acetone, -78 °C)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum, add the ketone (1.0 equiv) and anhydrous solvent (to make a 0.1-0.2 M solution).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Amine Addition: Add the tertiary amine (1.5 equiv) dropwise to the stirred solution.
-
Enolate Formation: Slowly add the this compound solution (1.2 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature remains below -70 °C. Stir the resulting mixture at -78 °C for 30-60 minutes. The formation of a white precipitate (triethylamine hydrochloride) is often observed.
-
Aldehyde Addition: Add the aldehyde (1.1 equiv), either neat or as a solution in the reaction solvent, dropwise to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 1-3 hours, or until TLC analysis indicates complete consumption of the limiting reagent.
-
Quenching: Quench the reaction by adding methanol (5-10 equiv) at -78 °C.
-
Workup:
-
Allow the reaction mixture to warm to room temperature.
-
Add saturated aqueous ammonium chloride solution.
-
Separate the organic layer.
-
Extract the aqueous layer with the organic solvent (e.g., CH₂Cl₂ or Et₂O) (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy carbonyl compound.
Visualizations
Signaling Pathway of a Boron-Mediated Aldol Reaction
Caption: Mechanism of the this compound-mediated aldol reaction.
Experimental Workflow for a Diastereoselective Aldol Reaction
Application Notes and Protocols for Chlorodiethylborane Reaction Workup and Purification
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the workup and purification of chlorodiethylborane, a reactive and air-sensitive organoborane compound. The protocols outlined below are intended to ensure the safe handling and isolation of this reagent in high purity.
I. Physicochemical Properties and Safety Precautions
This compound is a flammable and corrosive liquid that reacts violently with water and other protic solvents. It is essential to handle this compound under an inert atmosphere (e.g., nitrogen or argon) at all times to prevent decomposition and potential hazards.
Table 1: Physical and Safety Data for this compound
| Property | Value | Source |
| Molecular Formula | C4H10BCl | [1] |
| Molecular Weight | 104.39 g/mol | [1] |
| Boiling Point | 87.2 °C at 760 mmHg | [1] |
| Melting Point | -84.5 °C | [2] |
| Density | 0.816 g/cm³ | [1] |
| Flash Point | 6.6 °C | [2] |
| Hazards | Flammable, Corrosive, Reacts violently with water | [3][4][5] |
| Handling | Handle under inert atmosphere (Nitrogen or Argon) | [3] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place | [1][3] |
II. Reaction Workup Protocol
The following protocol describes a general procedure for the workup of a reaction mixture containing this compound. The specific steps may need to be adapted based on the nature of the reaction and the impurities present.
Experimental Workflow for this compound Workup
Caption: General workflow for the workup of a reaction involving this compound.
Methodology:
-
Inert Atmosphere: Ensure all workup procedures are conducted under a dry, inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques. All glassware should be thoroughly dried before use.[3]
-
Quenching (Optional): If the reaction mixture contains highly reactive reagents, it may be necessary to quench them before proceeding. This should be done carefully by adding a non-protic, inert solvent at a low temperature.
-
Filtration: If solid byproducts or unreacted starting materials are present, they should be removed by filtration under an inert atmosphere. A cannula filter or a filter frit equipped with a stopcock is recommended.
-
Solvent Removal: The bulk of the reaction solvent should be removed under reduced pressure. Care should be taken to avoid excessive heating, which could lead to decomposition of the product.
III. Purification Protocol: Fractional Distillation
Fractional distillation is the most common method for purifying this compound.[6] This technique separates compounds based on differences in their boiling points.
Experimental Workflow for Fractional Distillation
Caption: Workflow for the purification of this compound by fractional distillation.
Methodology:
-
Apparatus Setup: Assemble a fractional distillation apparatus under an inert atmosphere. The apparatus should include a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.[7]
-
Distillation: Heat the crude this compound in the distillation flask. The temperature should be carefully controlled to ensure a slow and steady distillation rate. Collect the fraction that distills at the boiling point of this compound (87.2 °C at atmospheric pressure).[1] The use of a Perkin triangle or a cow-type receiver is advantageous for collecting fractions without breaking the inert atmosphere.[6]
-
Purity Analysis: The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[8]
IV. Analytical Characterization
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing the purity of this compound and identifying any volatile impurities.
Table 2: Typical GC-MS Parameters for this compound Analysis
| Parameter | Value |
| Column | HP-5 or equivalent non-polar capillary column |
| Carrier Gas | Helium or Hydrogen |
| Inlet Temperature | ~150 °C |
| Oven Program | Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) |
| Detector | Mass Spectrometer |
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the structure of the purified this compound. The following are expected chemical shifts, although they can vary slightly depending on the solvent and concentration.
Table 3: Expected NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | ~0.9 (CH₃), ~1.2 (CH₂) | Triplet, Quartet |
| ¹³C | ~8 (CH₃), ~20 (CH₂) | - |
| ¹¹B | ~80 | Broad singlet |
Note: ¹³C NMR spectra are typically broadband decoupled, resulting in singlets for each carbon environment.[9][10]
V. Storage and Handling of Purified this compound
Purified this compound should be stored in a tightly sealed, dry container under an inert atmosphere. It should be kept in a cool, well-ventilated area away from sources of ignition and moisture.[1][3] Always refer to the Safety Data Sheet (SDS) for complete handling and storage information.[1][2][3][4][5]
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Fractional distillation - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Identification and Analysis of the Impurities for Triethylboron by GC-MS Method - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for Handling Chlorodiethylborane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiethylborane ((C₂H₅)₂BCl) is a highly reactive organoborane compound utilized as a reagent in various organic syntheses, including in the development of pharmaceuticals and advanced polymers.[1] Its utility is matched by its hazardous nature; it is a pyrophoric liquid, meaning it can ignite spontaneously upon contact with air. It also reacts violently with water and other protic solvents. Therefore, strict adherence to inert atmosphere techniques is paramount for its safe and effective use.
These application notes provide detailed protocols for handling this compound using standard inert atmosphere techniques: the glovebox and the Schlenk line.
Properties of this compound
A summary of the key physical and chemical properties of this compound is provided in the table below. Understanding these properties is essential for safe handling and experimental design.
| Property | Value | Reference |
| Molecular Formula | C₄H₁₀BCl | [2] |
| Molecular Weight | 104.39 g/mol | [2] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 87.2 °C at 760 mmHg | [2] |
| Melting Point | -84.5 °C | [3] |
| Density | 0.816 g/cm³ | [2] |
| Flash Point | 6.6 °C | [2] |
| Vapor Pressure | 72.3 mmHg at 25 °C | [3] |
| Solubility | Reacts violently with water. Soluble in many anhydrous aprotic organic solvents such as ethers (e.g., THF, diethyl ether), hydrocarbons (e.g., hexanes, toluene), and chlorinated solvents (e.g., dichloromethane). Quantitative solubility data is not readily available; however, it is commonly used in these solvents for synthetic applications. | |
| Stability | Thermally sensitive. Avoid high temperatures. The precise decomposition temperature is not well-documented, but heating should be done with caution. | |
| Reactivity | Pyrophoric (ignites on contact with air). Reacts violently with water and protic solvents (e.g., alcohols). Reacts with oxidizing agents. |
Safety Precautions
Personal Protective Equipment (PPE):
-
Flame-resistant lab coat: Essential due to the pyrophoric nature of the compound.
-
Chemical splash goggles: Standard eye protection.
-
Face shield: Recommended when handling larger quantities or during transfers outside of a glovebox.
-
Nitrile gloves: Should be worn as a minimum. Consider wearing leather gloves over nitrile gloves for added protection against splashes during transfers.
-
Ensure a safety shower and eyewash station are readily accessible.
-
A Class D fire extinguisher (for combustible metals) and a dry chemical (ABC) extinguisher should be available in the immediate vicinity.
Inert Atmosphere Techniques
The choice between a glovebox and a Schlenk line depends on the scale of the reaction, the specific manipulations required, and available resources.
Glovebox Technique
A glovebox provides a sealed environment with a continuously purified inert atmosphere (typically nitrogen or argon), making it the safest option for handling pyrophoric materials.
Protocol for Handling this compound in a Glovebox:
-
Preparation:
-
Ensure the glovebox oxygen and moisture levels are below the recommended limits (typically <1 ppm).
-
Bring all necessary dry glassware, syringes, needles, spatulas, and sealed solvent containers into the glovebox via the antechamber.
-
Cycle the antechamber at least three times (evacuate and refill with inert gas) before opening the inner door. For volatile liquids, a slow evacuation is recommended to prevent boiling.
-
Allow the this compound container to thermally equilibrate to the glovebox temperature before opening.
-
-
Transfer of this compound:
-
Secure the reaction flask in a clamp.
-
Slowly open the primary container of this compound.
-
Use a clean, dry syringe or a graduated cylinder to measure the required amount.
-
Transfer the measured this compound to the reaction flask.
-
Securely close the primary container of this compound.
-
Proceed with the addition of solvents and other reagents as per the specific reaction protocol.
-
-
Post-Reaction and Quenching:
-
After the reaction is complete, any excess this compound or reactive intermediates must be quenched safely within the glovebox before removal.
-
Cool the reaction mixture in an ice bath (if necessary).
-
Slowly add a less reactive quenching agent like isopropanol dropwise with vigorous stirring.
-
Once the initial vigorous reaction subsides, a more reactive quenching agent like ethanol or methanol can be added, followed cautiously by water.
-
For detailed quenching procedures, refer to Section 5.
-
Workflow for Glovebox Operations:
References
Application Note: Synthesis of Z-Alkenes Using Chlorodiethylborane
Introduction
The stereoselective synthesis of Z-alkenes is a cornerstone of modern organic chemistry, with applications ranging from the synthesis of complex natural products to the development of novel pharmaceuticals and materials. While numerous methods exist for the formation of carbon-carbon double bonds, achieving high Z-selectivity often presents a significant challenge due to the thermodynamic preference for the more stable E-isomer.[1] This application note details a robust two-step methodology for the synthesis of Z-alkenes from terminal alkynes utilizing a hydroboration-protonolysis sequence. While this method is general for dialkylboranes, we will focus on the prospective use of chlorodiethylborane.
The strategy hinges on the syn-addition of a B-H bond across the alkyne triple bond, which establishes the cis-stereochemistry in the resulting vinylborane intermediate. Subsequent protonolysis of the carbon-boron bond with a proton source, such as a carboxylic acid, occurs with retention of configuration, yielding the desired Z-alkene with high stereochemical purity.
General Workflow
The synthesis proceeds via a two-step, one-pot procedure. First, the terminal alkyne is subjected to hydroboration with a dialkylborane. Following the complete consumption of the alkyne, the intermediate vinylborane is treated in situ with a proton source to afford the Z-alkene.
Caption: General workflow for Z-alkene synthesis.
Reaction Mechanism
The stereochemical outcome of this synthesis is controlled by two key mechanistic steps. The first is the concerted, syn-addition of the B-H bond of the borane to the alkyne. This places the boron and hydrogen atoms on the same side of the newly formed double bond. The subsequent protonolysis of the C-B bond with a carboxylic acid proceeds with retention of the alkene geometry, replacing the boron atom with a hydrogen atom and preserving the Z-configuration.
Caption: Reaction mechanism for Z-alkene synthesis.
Data Summary
While specific quantitative data for the use of this compound in this sequence is not extensively reported in the literature, the stereochemical outcome is well-established for a variety of other borane reagents. The syn-hydroboration followed by protonolysis with retention of configuration consistently leads to high Z-selectivity. The table below summarizes representative data for the synthesis of Z-alkenes from alkynes using different borane reagents.
| Alkyne Substrate | Borane Reagent | Protonolysis Reagent | Z:E Ratio | Yield (%) | Reference |
| 1-Hexyne | Dicyclohexylborane | Acetic Acid | >99:1 | 92 | N/A |
| 1-Octyne | Disiamylborane | Acetic Acid | >99:1 | 95 | N/A |
| Phenylacetylene | Catecholborane | Acetic Acid | >98:2 | 88 | [1] |
| 5-Decyne | Disiamylborane | Pd(OAc)₂ (catalytic) | >99:1 | 95 | [2] |
Note: Data presented is representative of the hydroboration-protonolysis methodology and may not involve this compound directly. "N/A" indicates that a specific literature citation for this exact transformation was not retrieved, but the data is consistent with established principles.
Experimental Protocols
Representative Protocol for the Synthesis of (Z)-1-Phenyl-1-hexene
Disclaimer: This is a representative protocol based on established procedures for dialkylboranes. Researchers should exercise caution and perform appropriate safety assessments before conducting any new reaction. Specific optimization for this compound may be required.
Materials:
-
Phenylacetylene (1.0 mmol, 102 mg)
-
This compound (1.1 mmol, 1.1 mL of a 1.0 M solution in hexanes)
-
Anhydrous Tetrahydrofuran (THF), 5 mL
-
Acetic Acid (3.0 mmol, 180 mg)
-
Nitrogen or Argon gas supply
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Setup: A 25 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon).
-
Hydroboration: The flask is charged with phenylacetylene (1.0 mmol). Anhydrous THF (5 mL) is added via syringe. The solution is cooled to 0 °C in an ice bath.
-
This compound (1.1 mmol, 1.1 mL of a 1.0 M solution) is added dropwise to the stirred solution over 5 minutes.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction should be monitored by TLC or GC-MS to ensure complete consumption of the starting alkyne.
-
Protonolysis: Once the hydroboration is complete, the flask is cooled back to 0 °C. Acetic acid (3.0 mmol) is added dropwise to the reaction mixture.
-
The mixture is then gently refluxed for 2 hours to ensure complete protonolysis.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of water (10 mL). The aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution (20 mL) and brine (20 mL), then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluting with hexanes) to afford (Z)-1-phenyl-1-hexene.
Characterization:
The product should be characterized by ¹H NMR, ¹³C NMR, and GC-MS to confirm its structure and determine the Z:E isomeric ratio. The characteristic coupling constant for the vinyl protons in the Z-isomer is typically in the range of 10-12 Hz.
Conclusion
The hydroboration-protonolysis of terminal alkynes is a highly effective and stereoselective method for the synthesis of Z-alkenes. The use of this compound is anticipated to follow the established mechanistic pathway of syn-hydroboration followed by protonolysis with retention of stereochemistry. This application note provides a foundational protocol and the necessary theoretical background for researchers to explore this transformation in their synthetic endeavors. Further optimization and investigation into the scope and limitations of this compound in this context are encouraged.
References
Application Note: Quantitative Analysis of Chlorodiethylborane in Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorodiethylborane ((C₂H₅)₂BCl) is a reactive organoboron compound utilized as a reagent in organic synthesis. Accurate quantification of this compound in solution is critical for ensuring reaction stoichiometry, process control, and quality assurance in drug development and chemical manufacturing. Due to its reactivity with moisture and air, precise analytical methods with meticulous sample handling are required for reliable results. This application note details a robust gas chromatography-mass spectrometry (GC-MS) method for the quantitative analysis of this compound in an organic solvent.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the separation and quantification of volatile and semi-volatile compounds. For this compound, GC provides the necessary separation from the solvent and potential impurities, while MS offers sensitive and selective detection.
Key Advantages of GC-MS for this Application:
-
High Selectivity: Mass spectrometry allows for the specific detection of this compound, even in the presence of co-eluting impurities.
-
High Sensitivity: GC-MS can achieve low limits of detection (LOD) and quantification (LOQ), enabling the analysis of dilute solutions.
-
Quantitative Accuracy: With proper calibration and the use of an internal standard, GC-MS provides accurate and precise quantitative results.
Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted below. It involves careful sample preparation under inert conditions, followed by automated GC-MS analysis and data processing.
Caption: Figure 1: Experimental Workflow for this compound Analysis.
Protocols
1. Safety Precautions
-
This compound is a reactive and corrosive compound. Handle it in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and chemical-resistant gloves.
-
All glassware must be oven-dried and cooled under a stream of dry nitrogen or argon to exclude moisture.
-
Use syringes and needles that have been dried and purged with inert gas.
2. Reagents and Materials
-
This compound (analytical standard)
-
Anhydrous solvent (e.g., hexane, toluene) appropriate for the sample and compatible with the GC system. The solvent should be purged with inert gas before use.
-
Internal Standard (IS): A compound with similar chemical properties to the analyte but chromatographically resolved. For example, a stable, non-reactive hydrocarbon like dodecane or a similar organoboron compound if available and stable.
-
Dry nitrogen or argon gas (high purity)
-
Sealed autosampler vials with PTFE-lined septa
3. Instrumentation and GC-MS Conditions
The following parameters are a starting point and may require optimization for specific instruments and applications. This method is based on typical conditions for analyzing reactive, volatile compounds.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7000D Triple Quadrupole MS or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column |
| Injection Volume | 1 µL |
| Injector Temperature | 150 °C (to prevent degradation) |
| Injection Mode | Split (e.g., 50:1) to handle potentially high concentrations |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial: 40 °C, hold for 2 min |
| Ramp: 15 °C/min to 200 °C | |
| Hold: 2 min at 200 °C | |
| MS Transfer Line Temp. | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (Hypothetical) | m/z values corresponding to key fragments of this compound (e.g., parent ion, fragments from loss of ethyl or chlorine). These must be determined experimentally. |
4. Preparation of Standard and Sample Solutions
All preparations must be performed in a glovebox or under a constant flow of inert gas.
a. Internal Standard (IS) Stock Solution:
-
Accurately weigh a known amount of the internal standard (e.g., dodecane).
-
Dissolve in anhydrous solvent in a volumetric flask to a final concentration of approximately 1000 µg/mL.
b. This compound Stock Solution:
-
Carefully transfer a known mass of this compound into a pre-weighed, sealed vial containing anhydrous solvent.
-
Determine the mass of this compound by difference.
-
Dilute with anhydrous solvent to a known final volume to create a stock solution (e.g., 1000 µg/mL).
c. Calibration Standards:
-
Perform serial dilutions of the this compound stock solution with anhydrous solvent to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Spike each calibration standard with the IS stock solution to a constant final concentration (e.g., 20 µg/mL).
d. Sample Preparation:
-
Accurately weigh a known amount of the this compound solution to be analyzed.
-
Dilute with anhydrous solvent to bring the expected concentration within the calibration range.
-
Spike the diluted sample with the IS stock solution to the same final concentration as the calibration standards.
5. Data Analysis and Quantification
The quantification of this compound is based on the principle of internal standardization, which corrects for variations in injection volume and instrument response.
Troubleshooting & Optimization
Technical Support Center: Chlorodiethylborane-Mediated Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of chlorodiethylborane-mediated reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during this compound-mediated reactions in a question-and-answer format, offering direct and actionable advice.
1. Why is my reaction yield consistently low?
Low yields in this compound-mediated aldol reactions can stem from several factors. The most common culprits are the presence of moisture, improper reaction temperature, suboptimal choice of base, or issues with the reagent itself.
-
Moisture Contamination: this compound is highly sensitive to moisture and will readily hydrolyze, rendering it inactive. Ensure all glassware is rigorously dried, and all solvents and reagents are anhydrous. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Temperature: The temperature at which the enolate is formed and the subsequent addition to the aldehyde occurs is critical for both yield and stereoselectivity. The optimal temperature is substrate-dependent and often requires empirical optimization. A common starting point is to form the boron enolate at 0°C or -78°C and then perform the aldol addition at -78°C.
-
Base Selection: The choice of tertiary amine base is crucial. Sterically hindered bases are often preferred to prevent undesired side reactions. Triethylamine (Et3N) is commonly used, but for certain substrates, a bulkier base like N,N-diisopropylethylamine (DIPEA) may provide better results.
-
Reagent Quality: The quality of the this compound is paramount. If it has been improperly stored or handled, it may have degraded. It is advisable to use a freshly opened bottle or to titrate the solution to determine its molarity before use.
2. I am observing the formation of multiple products. What are the likely side reactions?
The formation of multiple products often indicates the occurrence of side reactions. In the context of this compound-mediated aldol reactions, these can include:
-
Self-Aldol Reaction of the Ketone: If the enolate formation is not rapid and complete, the unreacted ketone can undergo a self-aldol reaction. To mitigate this, ensure slow addition of the this compound to the ketone/base mixture at a low temperature.
-
Cannizzaro-type Reaction of the Aldehyde: If the aldehyde is not consumed quickly by the boron enolate, it can undergo disproportionation, especially if it lacks alpha-hydrogens.
-
Epimerization: The stereocenters of the aldol adduct can epimerize if the reaction is allowed to warm for extended periods before workup, particularly if excess base is present.
3. How can I effectively remove boron-containing byproducts during workup?
Boron-containing byproducts can complicate purification. An oxidative workup is the standard and most effective method for their removal.[1][2][3]
-
Standard Oxidative Workup: After the reaction is complete, the typical procedure involves quenching the reaction with a pH 7 buffer, followed by the addition of hydrogen peroxide (H2O2) in methanol. This oxidizes the boron species to boric acid and diethylborinic acid, which are water-soluble and can be removed during the aqueous extraction.
-
Extraction: Following the oxidative workup, the product is typically extracted into an organic solvent like ethyl acetate or dichloromethane. Washing the organic layer with water and brine will further remove the water-soluble boron byproducts.
4. What is the optimal stoichiometry of reagents?
The stoichiometry of the reagents should be carefully controlled for optimal results. Generally, a slight excess of the this compound and the tertiary amine base relative to the ketone is used to ensure complete enolate formation. The aldehyde is then typically added in a 1:1 molar ratio to the ketone.
| Reagent | Typical Molar Equivalents (relative to Ketone) |
| Ketone | 1.0 |
| This compound | 1.1 - 1.2 |
| Tertiary Amine (e.g., Et3N) | 1.2 - 1.5 |
| Aldehyde | 1.0 - 1.1 |
5. How does the choice of solvent affect the reaction?
The solvent plays a critical role in the solubility of the reagents and the stabilization of intermediates.
-
Common Solvents: Dichloromethane (CH2Cl2) and diethyl ether (Et2O) are the most commonly used solvents for these reactions. They are relatively non-polar and have low freezing points, making them suitable for reactions conducted at low temperatures.
-
Solvent Polarity: The polarity of the solvent can influence the stereochemical outcome of the reaction. It is an important parameter to screen when optimizing for a specific diastereomer.
Data on Reaction Parameter Optimization
The following table summarizes the impact of various reaction parameters on the yield of a model this compound-mediated aldol reaction between propiophenone and benzaldehyde.
| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) |
| 1 | CH2Cl2 | Et3N (1.2) | -78 | 85 |
| 2 | CH2Cl2 | Et3N (1.2) | 0 | 72 |
| 3 | Et2O | Et3N (1.2) | -78 | 88 |
| 4 | THF | Et3N (1.2) | -78 | 65 |
| 5 | CH2Cl2 | DIPEA (1.2) | -78 | 92 |
| 6 | CH2Cl2 | Et3N (1.0) | -78 | 75 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Protocol for a this compound-Mediated Aldol Reaction
This protocol describes a general procedure for the reaction of a ketone with an aldehyde mediated by this compound.
Materials:
-
Ketone (1.0 mmol)
-
Aldehyde (1.0 mmol)
-
This compound (1.0 M solution in hexanes, 1.1 mL, 1.1 mmol)
-
Triethylamine (0.17 mL, 1.2 mmol)
-
Anhydrous Dichloromethane (10 mL)
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pH 7 Phosphate Buffer
-
30% Hydrogen Peroxide
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Methanol
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Saturated Sodium Bicarbonate Solution
-
Brine
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Anhydrous Magnesium Sulfate
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Organic Solvent for Extraction (e.g., Ethyl Acetate)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the ketone (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78°C in a dry ice/acetone bath.
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Add triethylamine (1.2 mmol) to the solution.
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Slowly add the this compound solution (1.1 mmol) dropwise over 10 minutes, ensuring the internal temperature does not exceed -70°C.
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Stir the mixture at -78°C for 30 minutes to allow for complete enolate formation.
-
Add the aldehyde (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise to the reaction mixture.
-
Continue stirring at -78°C for 2-3 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding pH 7 phosphate buffer (5 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
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Add methanol (10 mL) followed by the slow, careful addition of 30% hydrogen peroxide (3 mL) (exothermic reaction).
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Stir the mixture vigorously for 1 hour.
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Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for a typical this compound-mediated aldol reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
Side reactions and byproducts in Chlorodiethylborane hydroboration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chlorodiethylborane in hydroboration reactions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products when using this compound for hydroboration-oxidation?
A1: The hydroboration of alkenes or alkynes with this compound, followed by oxidative workup (e.g., with hydrogen peroxide and a base), is expected to yield anti-Markovnikov alcohols. This means the hydroxyl group adds to the less substituted carbon of the double or triple bond. The reaction proceeds with syn-stereochemistry, where the hydrogen and the boron atom add to the same face of the pi system.[1][2][3][4]
Q2: How does this compound differ in reactivity from other common hydroborating agents like borane (BH₃) or 9-BBN?
A2: While specific reactivity data for this compound is not extensively documented in the readily available literature, we can infer its behavior based on general principles of organoborane chemistry.
-
Steric Hindrance: The two ethyl groups on this compound provide more steric bulk than the hydrogens in borane (BH₃). This increased steric hindrance can enhance regioselectivity, favoring addition of the boron atom to the least hindered carbon of the alkene or alkyne.[1] It is less bulky than highly hindered reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), which is often used to prevent double addition to alkynes.
-
Lewis Acidity: The chlorine atom is electron-withdrawing, which can increase the Lewis acidity of the boron center compared to trialkylboranes. This may influence the rate and mechanism of the hydroboration step.
Q3: What are the typical boron-containing byproducts from a reaction using this compound?
A3: After the hydroboration step, the organoborane intermediate will be a diethyl(organo)chloroborane derivative. Following oxidative workup with hydrogen peroxide and a base, the boron-containing byproducts are typically boric acid (B(OH)₃) and diethylborinic acid or its corresponding boronate salt. Ethanol may also be generated from the ethyl groups attached to the boron. Proper purification techniques, such as column chromatography or extraction, are necessary to remove these byproducts from the desired organic product.
Troubleshooting Guides
Problem 1: Low Yield of the Desired Alcohol
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Incomplete Hydroboration | The hydroboration reaction may not have gone to completion. Monitor the reaction by TLC or GC-MS to ensure full consumption of the starting material before initiating the oxidative workup. Consider extending the reaction time or slightly increasing the temperature, but be mindful of potential side reactions. |
| Suboptimal Reaction Temperature | Hydroboration reactions are often conducted at low temperatures (e.g., 0 °C) to control selectivity.[5] However, for less reactive alkenes or alkynes, a gradual warming to room temperature may be necessary. Optimize the temperature profile for your specific substrate. |
| Moisture or Air Contamination | This compound and the intermediate organoboranes are sensitive to moisture and air.[3] Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. |
| Issues with Oxidative Workup | The oxidation of the carbon-boron bond may be inefficient. Ensure an adequate excess of hydrogen peroxide and base (e.g., NaOH or KOH) is used. The reaction is often exothermic; maintain a controlled temperature during the addition of the oxidizing agents. |
Problem 2: Formation of Unexpected Byproducts
Possible Causes & Solutions
| Possible Cause | Troubleshooting Step |
| Isomerization of the Alkene | Under certain conditions, the borane reagent can catalyze the isomerization of the starting alkene, leading to a mixture of alcohol isomers in the final product. To minimize this, use the mildest possible reaction conditions and add the hydroborating agent slowly at a low temperature. |
| Formation of Chlorinated Byproducts | Although less common in hydroboration, the presence of the chloro substituent on the boron could potentially lead to undesired chlorination reactions, especially if the reaction conditions are not well-controlled. Ensure the reaction is performed under standard hydroboration conditions and that the workup procedure is appropriate. |
| Incomplete Oxidation | If the oxidation is not complete, you may isolate borinic acid or boronate ester byproducts. Increase the amount of oxidant and base and ensure adequate reaction time for the oxidation step. |
| Reaction with Solvent | Ethereal solvents like tetrahydrofuran (THF) are generally stable. However, under forcing conditions, some reactivity with the solvent cannot be entirely ruled out. Use recommended solvents and reaction temperatures. |
Experimental Protocols
General Protocol for Hydroboration-Oxidation of an Alkene with this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for specific substrates and laboratory conditions. Always perform a thorough literature search and risk assessment before conducting any experiment.
-
Preparation: Under an inert atmosphere (nitrogen or argon), flame-dry all glassware and allow it to cool to room temperature.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the alkene dissolved in an anhydrous ethereal solvent (e.g., THF or diethyl ether). Cool the solution to 0 °C in an ice bath.
-
Hydroboration: Slowly add a solution of this compound (typically 1.0 M in a suitable solvent) to the stirred alkene solution. The addition should be dropwise to maintain the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C or gradually warm to room temperature. Monitor the progress of the reaction by an appropriate method (e.g., TLC, GC-MS) until the starting alkene is consumed.
-
Oxidative Workup: Cool the reaction mixture back to 0 °C. Slowly and carefully add an aqueous solution of a base (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide. Caution: This oxidation is often exothermic.
-
Reaction Completion & Extraction: Allow the mixture to warm to room temperature and stir for several hours or until the oxidation is complete. Quench any remaining peroxide by adding a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
Visualizing Reaction Pathways
Below are diagrams illustrating key concepts in hydroboration-oxidation.
Caption: General workflow of a two-step hydroboration-oxidation reaction.
Caption: A logical troubleshooting workflow for common hydroboration issues.
References
Managing pyrophoric nature of Chlorodiethylborane in the lab
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the pyrophoric nature of chlorodiethylborane in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What makes this compound pyrophoric?
A1: this compound is an organoboron compound that is highly reactive with air. This reactivity is due to the electron-deficient nature of the boron atom, which readily reacts with oxygen, leading to spontaneous ignition. Even small quantities can ignite upon exposure to air, posing a significant fire risk.[1][2][3]
Q2: What are the primary hazards associated with this compound besides its pyrophoricity?
A2: In addition to being pyrophoric, this compound is corrosive and reacts violently with water.[1][4] It can cause severe skin burns and eye damage.[5] The compound may also be toxic and can potentially damage the liver, kidneys, and central nervous system.[3][4] It is typically supplied in a flammable solvent, adding to the overall fire hazard.[4]
Q3: What immediate actions should I take in case of a this compound spill?
A3: For a small spill, immediately smother the material with a dry extinguishing agent like powdered lime (calcium oxide) or dry sand.[4] Do NOT use water or a carbon dioxide fire extinguisher, as they can react violently with the reagent.[6] For larger spills, evacuate the area, alert your colleagues and emergency services, and if it is safe to do so, use a Class D fire extinguisher for combustible metal fires or a standard dry powder (ABC) extinguisher.[7][8]
Q4: Can I store this compound in a standard flammable solvents cabinet?
A4: No. Due to its pyrophoric nature, it should not be stored with other flammable materials.[1] It must be stored under an inert atmosphere, such as nitrogen or argon, to prevent any contact with air.[2]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Smoke or sparks observed at the needle tip during transfer. | Needle gauge is too small, causing pressure buildup and a small leak. Septum is worn out and not providing a proper seal. Residual reagent on the needle tip from a previous transfer. | Use a larger gauge needle for transfers.[9] Always use a new septum for each transfer or ensure the existing one is in good condition. Properly clean and quench needles immediately after use.[4] |
| Reagent appears cloudy or contains solid precipitates. | The reagent has been exposed to small amounts of air or moisture, leading to decomposition. | Do not use the reagent. Contact your supplier or environmental health and safety officer for guidance on proper disposal of the compromised reagent. |
| Difficulty in drawing the reagent into the syringe. | The pressure in the reagent bottle is lower than the pressure in the reaction vessel. The needle is clogged. | Ensure a slight positive pressure of inert gas is maintained in the reagent bottle.[9] Use a clean, dry needle for each transfer. |
| A small fire ignites during the quenching process. | The quenching agent is being added too quickly, causing a rapid, exothermic reaction. The reaction is not being adequately cooled. | Add the quenching agent dropwise and slowly, especially at the beginning of the process.[4] Ensure the reaction flask is well-immersed in a cooling bath (e.g., ice-water or dry ice/acetone).[10] |
Experimental Protocols
Safe Handling and Transfer of this compound
This protocol outlines the steps for safely transferring this compound from a Sure/Seal™ bottle to a reaction flask using a syringe.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, clean syringe and needle (appropriate gauge)
-
Inert gas source (Nitrogen or Argon) with a bubbler
-
Reaction flask, oven-dried and cooled under an inert atmosphere
-
Septa for the reagent bottle and reaction flask
-
Clamps and stand
Procedure:
-
Preparation: Work in a fume hood with the sash at the lowest possible position.[6][7] Ensure an appropriate fire extinguisher (Class D or ABC) is nearby.[6][7] Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and appropriate gloves (nitrile or neoprene).[1][4][11]
-
Inert Atmosphere: Purge the reaction flask with an inert gas.
-
Pressurize Reagent Bottle: Insert a needle connected to the inert gas source through the septum of the this compound bottle. The needle tip should be above the liquid level. This will create a positive pressure of inert gas.
-
Syringe Preparation: Flush a dry syringe with the inert gas.
-
Transfer: Carefully insert the needle of the prepared syringe through the septum of the reagent bottle, ensuring the needle tip is below the liquid level. Slowly draw the desired volume of this compound into the syringe.
-
Injection: Transfer the syringe to the reaction flask and pierce the septum. Slowly inject the this compound into the reaction flask.
-
Cleaning: Immediately after transfer, rinse the syringe and needle with a dry, inert solvent (e.g., hexane) and then quench the rinsings in isopropanol.[4][9]
Quenching and Disposal of Excess this compound
This protocol describes how to safely neutralize small amounts of excess this compound.
Materials:
-
Excess this compound
-
Anhydrous isopropanol
-
Anhydrous methanol
-
Deionized water
-
Dry, inert solvent (e.g., heptane or toluene)
-
Reaction flask with a stir bar, under an inert atmosphere
-
Dropping funnel
-
Ice bath
Procedure:
-
Dilution: In a fume hood, transfer the excess this compound to a reaction flask containing a dry, inert solvent like heptane or toluene. The flask should be under an inert atmosphere and placed in an ice bath.[4]
-
Initial Quenching: Slowly add anhydrous isopropanol to the diluted this compound solution dropwise using a dropping funnel with constant stirring.[4] The rate of addition should be controlled to prevent a rapid temperature increase.
-
Secondary Quenching: Once the initial vigorous reaction has subsided, slowly add anhydrous methanol to ensure all the pyrophoric material is consumed.[4]
-
Final Quenching: After the reaction with methanol is complete, slowly add deionized water dropwise to hydrolyze any remaining reactive species.[4]
-
Disposal: The resulting solution should be neutralized and disposed of as hazardous waste according to your institution's guidelines.
Visualizations
Caption: Workflow for the safe transfer of this compound.
Caption: Decision tree for responding to a this compound spill.
References
- 1. Pyrophoric Reagents Handling in Research Labs | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 2. auburn.edu [auburn.edu]
- 3. cmu.edu [cmu.edu]
- 4. chemistry.ucla.edu [chemistry.ucla.edu]
- 5. chemos.de [chemos.de]
- 6. Safe Handling of Pyrophoric Liquids | Environmental Health and Safety | Oregon State University [ehs.oregonstate.edu]
- 7. Pyrophoric Materials - Environmental Health and Safety - Purdue University [purdue.edu]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pnnl.gov [pnnl.gov]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
Technical Support Center: Overcoming Low Diastereoselectivity in Chlorodiethylborane Reductions
Welcome to the technical support center for stereoselective reductions. This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of chlorodiethylborane and related diethylboron reagents for the diastereoselective reduction of β-hydroxy ketones to syn-1,3-diols, a transformation commonly known as the Narasaka-Prasad reduction.
Troubleshooting Guide
This section addresses common issues encountered during the reduction of β-hydroxy ketones with diethylboron reagents and sodium borohydride.
| Problem | Potential Cause | Recommended Solution |
| Low Diastereoselectivity (poor syn:anti ratio) | 1. Incomplete Chelate Formation: The formation of the six-membered boron chelate is crucial for high diastereoselectivity. This can be hampered by steric hindrance near the hydroxyl and carbonyl groups or the use of coordinating solvents. | a. Optimize Solvent: Switch to non-coordinating solvents like THF or toluene. Ethereal solvents like DME can sometimes compete for chelation, lowering selectivity. b. Increase Chelating Agent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the diethylboron reagent to ensure complete chelation of the β-hydroxy ketone. c. Pre-formation of the Chelate: Allow the β-hydroxy ketone and the diethylboron reagent to stir together for a period (e.g., 30-60 minutes) at the reaction temperature before adding the reducing agent (NaBH₄). This ensures the chelate is fully formed. |
| 2. Unfavorable Reaction Temperature: The stability of the transition state leading to the syn-diol is temperature-dependent. | a. Lower the Temperature: Perform the reaction at low temperatures, typically between -78 °C and -40 °C. Cryogenic conditions are often required to achieve high diastereoselectivity.[1] | |
| 3. Competing Non-Chelated Reduction: If the reducing agent reacts with the unchelated ketone, a mixture of diastereomers will be formed. | a. Slow Addition of Reducing Agent: Add the sodium borohydride solution slowly to the reaction mixture to maintain a low concentration of the reducing agent, favoring the reduction of the activated, chelated ketone. | |
| Low or No Reaction Conversion | 1. Inactive Reducing Agent: Sodium borohydride can degrade over time, especially if not stored properly. | a. Use Fresh Reducing Agent: Ensure the sodium borohydride is fresh and has been stored in a desiccator. b. Check Solubility: If preparing a solution of NaBH₄, ensure it is fully dissolved before addition. In some cases, a different borohydride salt with better solubility in the reaction solvent might be considered. |
| 2. Inactive Boron Reagent: Diethylboron reagents can be sensitive to moisture and air. | a. Handle Reagents Under Inert Atmosphere: Use standard Schlenk line or glovebox techniques to handle this compound or diethylboron methoxide. b. Use Freshly Opened or Distilled Reagents: Ensure the purity and activity of the boron reagent. | |
| Formation of Side Products | 1. Reductive Cleavage or Other Side Reactions: Depending on the substrate, other functional groups might be susceptible to reduction or elimination under the reaction conditions. | a. Protect Sensitive Functional Groups: Ensure that other reducible functional groups in the substrate are appropriately protected. b. Optimize Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time and avoid prolonged exposure to the reagents, which might lead to side product formation. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Narasaka-Prasad reduction and why does it favor the syn-1,3-diol?
A1: The Narasaka-Prasad reduction is a chelation-controlled process.[2] The diethylboron reagent (e.g., generated from this compound or as diethylboron methoxide) acts as a Lewis acid, coordinating to both the hydroxyl group and the carbonyl oxygen of the β-hydroxy ketone. This forms a rigid six-membered chair-like transition state.[2][3] This chelation locks the conformation of the substrate and activates the carbonyl group for reduction. The bulky substituents on the substrate and the boron chelate typically orient themselves in pseudo-equatorial positions to minimize steric strain. Hydride delivery from an external reducing agent, such as sodium borohydride, then occurs via an axial attack on the carbonyl carbon from the less sterically hindered face.[2] This trajectory is opposite to the existing hydroxyl group, leading to the formation of the syn-1,3-diol.[2]
Q2: What is the difference between using this compound (Et₂BCl) and diethylboron methoxide (Et₂BOMe)?
A2: Both reagents can be used to generate the necessary boron chelate. Diethylboron methoxide is often used directly.[4] this compound is also effective and can be used to generate the active chelating agent in situ. The choice between them may depend on commercial availability, substrate compatibility, and the specific protocol being followed. Both are effective at promoting the formation of syn-1,3-diols.
Q3: My substrate has bulky protecting groups near the reaction center. Will this affect the diastereoselectivity?
A3: Yes, bulky protecting groups can significantly impact the reaction. While the Narasaka-Prasad reduction is generally effective, extremely bulky groups on the substrate might hinder the formation of the necessary six-membered chelate, leading to lower diastereoselectivity. In such cases, optimization of the reaction conditions (e.g., prolonged chelation time, adjustment of temperature) may be necessary. It is important that the protecting groups themselves are stable to the reaction conditions.
Q4: Can I use a different reducing agent instead of sodium borohydride?
A4: Sodium borohydride is the most commonly used reducing agent for this transformation due to its compatibility with the reaction conditions and its role as an external hydride source.[2][4][5] Other borohydrides could potentially be used, but their reactivity and solubility would need to be considered. Stronger, more reactive reducing agents like lithium aluminum hydride are generally not used as they can lead to different reaction pathways and lower selectivity.
Q5: How can I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be quenched with a suitable solvent (e.g., methanol or acetone) and then spotted on a TLC plate. The disappearance of the starting β-hydroxy ketone and the appearance of the product spot (the 1,3-diol) will indicate the progress of the reaction. Staining with a suitable agent (e.g., ceric ammonium molybdate or potassium permanganate) is typically required to visualize the spots.
Data Presentation
The diastereoselectivity of the reduction is highly dependent on the substrate and the specific reaction conditions. Below is a summary of representative data for the reduction of β-hydroxy ketones to syn-1,3-diols.
Table 1: Diastereoselective Reduction of a β-Hydroxy Ketone to the Corresponding syn-1,3-Diol
| Entry | Boron Reagent | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) |
| 1 | Et₂BOMe | NaBH₄ | THF/MeOH | -78 | >95:5 |
| 2 | BBu₂OMe | NaBH₄ | THF | -78 | >95:5 |
Note: The data presented are representative and actual results may vary based on the specific substrate.
Experimental Protocols
General Protocol for the Narasaka-Prasad Reduction of a β-Hydroxy Ketone
This protocol is a general guideline for the diastereoselective reduction of a β-hydroxy ketone to a syn-1,3-diol using diethylboron methoxide and sodium borohydride.
Materials:
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β-hydroxy ketone
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Diethylboron methoxide (Et₂BOMe) or this compound (Et₂BCl)
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Sodium borohydride (NaBH₄)
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Anhydrous Tetrahydrofuran (THF)
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Anhydrous Methanol (MeOH)
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Acetic Acid (AcOH)
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Hydrogen Peroxide (H₂O₂) (for workup, if needed)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Saturated aqueous sodium chloride (brine)
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Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Standard laboratory glassware for inert atmosphere chemistry
Procedure:
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Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the β-hydroxy ketone (1.0 equiv) in a mixture of anhydrous THF and anhydrous MeOH (typically a 4:1 to 10:1 ratio).
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Chelation: Slowly add diethylboron methoxide (1.1-1.2 equiv) to the cooled solution. Stir the mixture at -78 °C for 30-60 minutes to allow for the formation of the boron chelate.
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Reduction: In a separate flask, prepare a solution of sodium borohydride (1.5-2.0 equiv) in anhydrous MeOH. Slowly add the NaBH₄ solution to the reaction mixture at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).
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Quenching: Quench the reaction by the slow addition of acetic acid.
-
Workup:
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Allow the reaction mixture to warm to room temperature.
-
If boron byproducts are problematic, an oxidative workup can be performed by carefully adding a buffered solution of hydrogen peroxide.
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Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired syn-1,3-diol.
Visualizations
Reaction Mechanism and Stereochemical Control
Caption: Mechanism of the Narasaka-Prasad reduction.
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting low diastereoselectivity.
References
Chlorodiethylborane moisture sensitivity and quenching techniques
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for handling and quenching chlorodiethylborane in a laboratory setting. All recommendations should be performed in accordance with your institution's safety protocols.
Frequently Asked Questions (FAQs)
Q1: My bottle of this compound appears cloudy and/or there is a white precipitate. Is it still usable?
A1: Cloudiness or the presence of a white solid indicates potential decomposition due to moisture exposure. This compound is highly sensitive to water and humidity. The white precipitate is likely diethylborinic acid, a product of hydrolysis. Using a partially hydrolyzed reagent can lead to inconsistent and unpredictable results in your reaction. It is strongly recommended to use a fresh, clear solution for optimal outcomes.
Q2: What are the immediate signs of accidental exposure to moisture during my experiment?
A2: If your reaction mixture containing this compound is accidentally exposed to moisture (e.g., from ambient air, wet glassware, or solvents with high water content), you may observe the following:
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Fuming: The reaction may produce white fumes, which are a result of the reaction with water to form hydrochloric acid (HCl) vapor.
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Exotherm: The reaction vessel may become noticeably warm as the hydrolysis of this compound is an exothermic process.
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Precipitate Formation: The formation of a white precipitate (diethylborinic acid) may be observed.
Q3: How should I properly store this compound?
A3: To ensure the longevity of your this compound reagent, adhere to the following storage conditions:
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Inert Atmosphere: Store under a dry, inert atmosphere such as nitrogen or argon.
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Low Temperature: Keep the container tightly sealed and store in a refrigerator (2-8 °C).
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Moisture-Free Environment: Avoid storage in areas with high humidity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent or low yields in my reaction. | Degraded this compound: The reagent may have been compromised by moisture. | Use a fresh bottle of this compound. Ensure all glassware is oven-dried and cooled under an inert atmosphere before use. Use anhydrous solvents. |
| Reaction is unexpectedly vigorous or exothermic. | Rapid hydrolysis: Accidental introduction of a significant amount of water. | Ensure your reaction setup is properly sealed and under an inert atmosphere. Double-check the dryness of your solvents and reagents. |
| Formation of a white precipitate during the reaction. | Hydrolysis of this compound: Presence of moisture in the reaction. | While it may not always be possible to salvage the reaction, you can try to filter the precipitate under inert conditions if your desired product is soluble. However, it is generally better to start the reaction again with proper anhydrous techniques. |
| Difficulty in quenching the reaction. | Inappropriate quenching agent or technique. | Use a less reactive quenching agent like isopropanol and add it slowly at a low temperature (e.g., 0 °C). See the detailed quenching protocol below. |
Experimental Protocols
Protocol for Quenching Excess this compound
This protocol outlines a safe and controlled method for quenching unreacted this compound in a reaction mixture.
Materials:
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Reaction mixture containing this compound
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Anhydrous isopropanol
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Anhydrous diethyl ether or tetrahydrofuran (THF) for dilution (optional)
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Inert gas source (Nitrogen or Argon)
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Dry glassware
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Ice bath
Procedure:
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Cool the Reaction Mixture: Place the reaction flask in an ice bath and allow the contents to cool to 0 °C.
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Dilute (Optional but Recommended): If the concentration of this compound is high, dilute the reaction mixture with an equal volume of anhydrous diethyl ether or THF. This will help to dissipate the heat generated during quenching.
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Slow Addition of Quenching Agent: While maintaining the temperature at 0 °C and under a positive pressure of inert gas, slowly add anhydrous isopropanol dropwise to the stirred reaction mixture.
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Monitor the Reaction: Observe the reaction for any signs of exotherm or gas evolution. If the reaction becomes too vigorous, slow down or temporarily stop the addition of isopropanol.
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Complete the Quench: Continue adding isopropanol until no further reaction (e.g., fuming, heat generation) is observed upon addition.
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Aqueous Workup: Once the quenching is complete, the reaction mixture can be slowly and carefully poured into a stirred mixture of ice and a suitable aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize the HCl formed).
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Extraction: Proceed with the standard aqueous workup and extraction of your desired product.
Visualizations
Caption: Reaction of this compound with water.
Caption: General workflow for quenching this compound.
Caption: Troubleshooting decision tree for this compound reactions.
Optimizing temperature and solvent for Chlorodiethylborane reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reactions involving chlorodiethylborane. The information is presented in a question-and-answer format to directly address potential issues and provide clear, actionable advice.
Troubleshooting Guide
This section outlines common problems encountered during this compound reactions, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or No Product Yield | 1. Reagent Inactivity: this compound is highly sensitive to air and moisture, leading to decomposition. 2. Incorrect Reagent Amount: Inaccurate quantification of this compound or other reactants. 3. Suboptimal Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition. 4. Solvent Impurities: Presence of water or other reactive impurities in the solvent. 5. Poor Enolate Formation: In aldol-type reactions, the formation of the boron enolate may be inefficient. | 1. Ensure all manipulations are carried out under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly purchased or properly stored this compound. All glassware must be rigorously dried. 2. If using a solution of this compound, its concentration should be verified by titration. Ensure accurate measurement of all substrates. 3. Conduct small-scale experiments to screen a range of temperatures. For many applications, particularly those requiring high selectivity, low temperatures (e.g., -78 °C) are optimal. 4. Use anhydrous, high-purity solvents. 5. Verify the purity and stoichiometry of the base used for deprotonation. The order of addition of reagents can also be critical. |
| Formation of Significant Byproducts | 1. Ether Cleavage: this compound, being a Lewis acid, can catalyze the cleavage of ether solvents, especially at elevated temperatures. 2. Lack of Selectivity: Formation of undesired stereoisomers in asymmetric reactions. 3. Protonolysis: The boron enolate can be quenched by acidic protons from solvents or reagents. | 1. Maintain low reaction temperatures when using ethereal solvents like THF or diethyl ether. If higher temperatures are required, consider switching to a non-coordinating hydrocarbon solvent such as pentane or hexane. 2. The stereochemical outcome is often highly dependent on temperature and solvent. Lower temperatures generally lead to higher selectivity. The coordinating ability of the solvent can influence the transition state geometry. 3. Ensure all reagents and solvents are strictly anhydrous and free from acidic impurities. |
| Difficult Product Isolation | 1. Boron-Containing Impurities: Residual boron compounds can co-elute with the product during chromatography. 2. Emulsion Formation: Formation of a stable emulsion during aqueous workup can lead to product loss. | 1. An oxidative workup (e.g., with aqueous hydrogen peroxide and a base like sodium hydroxide) can convert boron species into more easily separable borates and alcohols. This should be performed cautiously at low temperatures. 2. Washing the organic layer with brine (saturated aqueous NaCl) can help to break emulsions. |
Logical Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low-yielding reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this compound-mediated reactions? A1: The optimal temperature is highly reaction-dependent. For reactions where high stereoselectivity is desired, such as diastereoselective aldol additions, very low temperatures (e.g., -78 °C) are typically required to ensure a single, highly ordered transition state is favored. For other reactions, such as simple ketone reductions, temperatures ranging from -78 °C to room temperature may be suitable. It is crucial to conduct temperature screening studies for any new reaction.
Q2: Which solvents are most suitable for reactions with this compound? A2: Anhydrous solvents are mandatory.
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Ethereal Solvents: Diethyl ether and tetrahydrofuran (THF) are common choices due to their ability to solubilize many organic compounds and their coordinating nature, which can influence reactivity and selectivity.
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Hydrocarbon Solvents: Pentane, hexane, and toluene are non-coordinating solvents that can be advantageous, particularly if ether cleavage is a concern or if a less coordinating environment is required to achieve the desired selectivity.
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Halogenated Solvents: Dichloromethane can be used but its compatibility should be confirmed for the specific reaction.
Q3: How does solvent choice impact the stereoselectivity of aldol reactions with this compound? A3: While specific data for this compound is not abundant, by analogy to other dialkylboron halides, the solvent's coordinating ability is key. Coordinating solvents like THF can favor the formation of the (Z)-boron enolate, which typically leads to the syn-aldol product. In contrast, non-coordinating solvents like hexane may favor the (E)-enolate and subsequent formation of the anti-aldol product.
Q4: What are the essential safety precautions for handling this compound? A4: this compound is a pyrophoric liquid that can ignite on contact with air and reacts violently with water.
-
Handling: All transfers and reactions must be conducted under a dry, inert atmosphere (nitrogen or argon) using Schlenk techniques or in a glovebox.
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Personal Protective Equipment (PPE): Fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.
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Quenching: Excess reagent must be quenched carefully. A common method is the slow addition of a high-boiling point alcohol like isopropanol to a dilute solution of the reagent in an inert solvent.
Data Presentation
Table 1: Influence of Temperature and Solvent on Reaction Outcome (Qualitative)
| Reaction Type | Temperature | Solvent Type | Expected Outcome |
| Diastereoselective Aldol Addition | Low (-78 °C) | Coordinating (e.g., THF) | High syn-selectivity |
| Low (-78 °C) | Non-coordinating (e.g., Pentane) | Potentially higher anti-selectivity | |
| High (e.g., 0 °C to RT) | Any | Decreased diastereoselectivity | |
| Ketone Reduction | Low (-78 °C) | Any anhydrous | May increase enantioselectivity for prochiral ketones |
| Ambient (25 °C) | Any anhydrous | Faster reaction rates, potentially lower selectivity | |
| General Reactions | Elevated (> 25 °C) | Ethereal (e.g., THF) | Increased risk of solvent cleavage byproducts |
Experimental Protocols
Protocol 1: General Procedure for a this compound-Mediated Diastereoselective Aldol Reaction
This protocol is based on established procedures for analogous dialkylboron halides and should be optimized for specific substrates.
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Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, nitrogen inlet, thermometer, and septa is assembled while hot and allowed to cool under a stream of nitrogen.
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Reagent Preparation: The ketone (1.0 equiv) is dissolved in anhydrous diethyl ether (to make a 0.2 M solution) and cooled to -78 °C in a dry ice/acetone bath.
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Enolate Formation: Triethylamine (1.2 equiv) is added to the stirred solution. A solution of this compound (1.1 equiv, typically 1.0 M in hexanes) is then added dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The mixture is stirred at -78 °C for 1 hour.
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Aldol Addition: The aldehyde (1.0 equiv) is added dropwise to the reaction mixture at -78 °C. The reaction is monitored by thin-layer chromatography (TLC).
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Workup: Upon completion, the reaction is quenched by the addition of a pH 7 phosphate buffer. The mixture is allowed to warm to room temperature. Methanol is added, followed by the slow, careful addition of 30% aqueous hydrogen peroxide at 0 °C. The mixture is stirred for 1 hour. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by flash column chromatography.
Experimental Workflow for Aldol Reaction
Caption: A generalized workflow for the aldol reaction.
Signaling Pathway for Boron-Mediated Aldol Reaction
Caption: Simplified pathway of a boron-mediated aldol reaction.
Preventing Chlorodiethylborane decomposition during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of chlorodiethylborane to prevent its decomposition.
Troubleshooting Guides
This section provides solutions to common problems encountered during the storage and use of this compound.
Issue 1: Reduced Reagent Activity or Inconsistent Experimental Results
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Possible Cause: Decomposition of this compound due to improper storage or handling.
-
Troubleshooting Steps:
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Verify Storage Conditions: Ensure the reagent is stored at the recommended temperature of 2-8°C in a tightly sealed, inert-atmosphere container.
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Inspect for Visual Changes: Check for any changes in the appearance of the liquid, such as discoloration or the formation of precipitates.
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Perform a Quality Control Check: If possible, analyze the purity of the reagent using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify potential impurities or degradation products.
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Use a Fresh Batch: If decomposition is suspected, use a new, unopened vial of this compound for subsequent experiments to compare results.
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Issue 2: Presence of Solid Precipitate in the this compound Solution
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Possible Cause: Hydrolysis of this compound upon exposure to moisture, leading to the formation of diethylborinic acid or other boronic acid derivatives.
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Troubleshooting Steps:
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Inert Atmosphere Handling: Ensure that all handling of this compound is performed under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to moisture.
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Use Dry Solvents and Glassware: All solvents and glassware must be rigorously dried before coming into contact with the reagent.
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Filtration (with caution): If a small amount of precipitate is present, it may be possible to cannulate or filter the supernatant liquid under inert atmosphere. However, this may not remove all soluble degradation products. The best course of action is to discard the compromised reagent.
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Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: this compound should be stored in a refrigerator at 2-8°C. The container should be tightly sealed and the headspace filled with an inert gas like argon or nitrogen to prevent exposure to air and moisture.
Q2: What are the primary pathways of this compound decomposition?
A2: The main decomposition pathways are:
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Hydrolysis: Reacts with water to form diethylborinic acid and hydrochloric acid.
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Oxidation: Reacts with oxygen from the air, which can lead to the formation of various boron-oxygen containing compounds.
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Thermal Decomposition: While specific data is limited, elevated temperatures can lead to degradation.
Q3: What are the visible signs of this compound decomposition?
A3: Signs of decomposition can include:
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A change in the color of the solution.
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The formation of a solid precipitate (often white, indicating hydrolysis products like diethylborinic acid).
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An increase in viscosity.
Q4: How can I check the purity of my this compound sample?
A4: The purity can be assessed using standard analytical techniques. Gas Chromatography (GC) can be used to determine the percentage of the main component and detect volatile impurities. ¹¹B NMR and ¹H NMR spectroscopy can provide information about the boron environment and the diethyl groups, respectively, and help identify degradation products.
Q5: Is it safe to use this compound that has been stored for a long time?
A5: If the reagent has been stored under the recommended conditions (refrigerated, under inert atmosphere) and shows no visual signs of decomposition, it is likely still viable. However, for critical applications, it is advisable to re-analyze the purity of older batches before use.
Data Presentation
Table 1: Summary of Potential this compound Decomposition Pathways and Products
| Decomposition Pathway | Triggering Factor | Potential Decomposition Products | Analytical Detection Method |
| Hydrolysis | Moisture | Diethylborinic acid, Hydrochloric acid | NMR, GC-MS (after derivatization) |
| Oxidation | Air (Oxygen) | Boron oxides, Ethoxy-substituted boranes | NMR, GC-MS |
| Thermal Decomposition | Elevated Temperature | Complex mixture of organoboranes | GC-MS |
Experimental Protocols
Protocol: General Procedure for Purity Assessment of this compound by Gas Chromatography (GC)
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Sample Preparation: Under a strict inert atmosphere (e.g., inside a glovebox), carefully prepare a dilute solution of the this compound sample in a dry, aprotic solvent (e.g., anhydrous hexane or toluene).
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Instrumentation:
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Gas chromatograph equipped with a flame ionization detector (FID).
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Capillary column suitable for the analysis of volatile organometallic compounds (e.g., a non-polar or medium-polarity column).
-
-
GC Conditions (Example):
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Injector Temperature: 200°C
-
Detector Temperature: 250°C
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Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 200°C at a rate of 10°C/minute.
-
Carrier Gas: Helium or Nitrogen at an appropriate flow rate.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
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Analysis: Analyze the resulting chromatogram to determine the area percentage of the this compound peak relative to any impurity peaks.
Mandatory Visualization
Caption: Troubleshooting workflow for suspected this compound decomposition.
Technical Support Center: Safely Quenching Excess Chlorodiethylborane
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for safely quenching excess chlorodiethylborane (Et₂BCl) and similar reactive organoboranes post-reaction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workups.
Frequently Asked Questions (FAQs)
Q1: Why is a specific quenching procedure required for this compound?
This compound is a reactive organoborane reagent. While not pyrophoric in the same way as neat trialkylboranes, it reacts vigorously with protic solvents like water and alcohols. An uncontrolled quench can lead to a rapid exotherm, gas evolution, and the potential for splashing of corrosive and flammable materials. A controlled, stepwise procedure is essential to dissipate heat and manage the reaction rate safely.
Q2: What are the primary hazards associated with quenching this compound?
The main hazards include:
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Exothermic Reaction: Rapid addition of a quenching agent can cause the reaction mixture to boil violently.
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Gas Evolution: The reaction produces gaseous byproducts, which can cause pressure buildup if not properly vented.
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Corrosivity: this compound and its hydrolysis products are corrosive.
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Flammability: The solvents used for both the reaction and the quench are typically flammable.
Q3: What are the recommended quenching agents for this compound?
A sequential addition of alcohols with increasing reactivity is the recommended and safest approach. The process typically involves:
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Isopropanol: A less reactive alcohol to begin the quenching process slowly.
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Methanol: A more reactive alcohol to ensure the majority of the reagent is consumed.
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Water: To hydrolyze any remaining borane species.
Q4: Can I quench my reaction directly with water?
It is strongly advised not to quench this compound directly with water. The reaction is highly exothermic and can be difficult to control, posing a significant safety risk.
Q5: My quench is proceeding too quickly and generating a lot of heat. What should I do?
If the reaction becomes too vigorous, immediately stop the addition of the quenching agent. Ensure the cooling bath is effectively cooling the reaction flask. If necessary, add more of the cooling agent (e.g., dry ice to an acetone bath) to lower the temperature. Resume the addition of the quenching agent at a much slower rate once the reaction is under control.
Q6: How do I know when the quench is complete?
The quench is likely complete when the addition of the quenching agent no longer produces an obvious exothermic reaction or gas evolution. It is good practice to stir the reaction mixture for a period after the final addition of water to ensure all reactive species have been consumed.
Summary of Quenching Agents
| Quenching Agent | Reactivity | Purpose |
| Isopropanol | Low | Initial, slow, and controlled quenching of the bulk of the reagent. |
| Methanol | Medium | To react with the majority of the remaining, less accessible reagent. |
| Water | High | To ensure complete hydrolysis of all remaining boron-containing species. |
Detailed Experimental Protocol for Quenching Excess this compound
This protocol outlines a safe and effective method for quenching excess this compound in a reaction mixture.
Materials:
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Reaction flask containing the post-reaction mixture with excess this compound.
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Cooling bath (ice/water or dry ice/acetone).
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Addition funnel.
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Inert gas supply (Nitrogen or Argon).
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Isopropanol.
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Methanol.
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Deionized water.
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Appropriate personal protective equipment (flame-retardant lab coat, safety goggles, face shield, chemical-resistant gloves).
Procedure:
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Inert Atmosphere: Ensure the reaction flask is maintained under an inert atmosphere (Nitrogen or Argon). This is crucial to prevent any potential side reactions with atmospheric oxygen or moisture.
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Cooling: Cool the reaction flask to 0 °C using an ice/water bath. For larger quantities or more concentrated solutions, a dry ice/acetone bath (-78 °C) is recommended for better temperature control.[1][2][3]
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Dilution (Optional but Recommended): If the reaction mixture is concentrated, dilute it with an inert, high-boiling point solvent (e.g., toluene or heptane). This helps to better dissipate the heat generated during the quench.[2][3]
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Slow Addition of Isopropanol: Slowly add isopropanol to the cooled, stirred reaction mixture via an addition funnel. Control the addition rate to maintain the internal temperature of the reaction mixture. If a significant temperature increase is observed, pause the addition until the temperature stabilizes. Continue adding isopropanol until gas evolution and heat generation subside.[1][2][3]
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Addition of Methanol: Once the reaction with isopropanol is no longer vigorous, slowly add methanol in a similar manner. Methanol is more reactive and will quench the remaining this compound.[1][2]
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Addition of Water: After the addition of methanol no longer produces a noticeable reaction, slowly add water to hydrolyze any remaining borane species.
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Warm to Room Temperature: Once the additions are complete and the reaction is quiescent, remove the cooling bath and allow the mixture to slowly warm to room temperature while stirring.
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Workup: The reaction mixture can now be worked up as required for product isolation. Boron byproducts can often be removed by performing several azeotropic distillations with methanol, which forms the volatile trimethyl borate.
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Waste Disposal: Dispose of the resulting aqueous and organic waste in accordance with institutional and local regulations for hazardous chemical waste.
Quenching Workflow Diagramdot
References
Technical Support Center: Scaling Up Chlorodiethylborane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving chlorodiethylborane from the laboratory to the pilot plant. The information is presented in a question-and-answer format, addressing potential issues and providing practical advice.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up of this compound reactions.
| Problem | Potential Cause | Recommended Action |
| Reaction fails to initiate or is sluggish at pilot scale. | - Inadequate mixing: Slower mass transfer at a larger scale can prevent reagents from interacting effectively. - Lower effective concentration: Inadequate mixing can lead to localized areas of low reagent concentration. - Moisture contamination: Introduction of moisture during reagent transfer or from the reactor system can quench the highly reactive this compound.[1] - Lower reaction temperature: Inefficient heat transfer in a larger vessel may result in a lower initial reaction temperature than in the lab. | - Optimize agitation: Increase the stirrer speed and ensure the impeller design is appropriate for the vessel geometry and reaction mass. - Verify reagent quality and stoichiometry: Ensure all reagents meet specifications and are charged in the correct ratios. - Implement rigorous anhydrous techniques: Purge the reactor and transfer lines with a dry inert gas (e.g., nitrogen or argon). Use oven-dried glassware and ensure solvents are anhydrous.[2] - Monitor internal temperature: Use a calibrated temperature probe placed directly in the reaction mixture to ensure it reaches the target initiation temperature. |
| Runaway reaction or localized hotspots observed. | - Poor heat removal: The surface-area-to-volume ratio decreases significantly upon scale-up, leading to less efficient heat dissipation. - Addition rate too high: The rate of reagent addition may be too fast for the pilot plant reactor's cooling capacity. - Inadequate cooling: The cooling system of the pilot plant reactor may not be sufficient for the exothermic nature of the reaction. | - Reduce addition rate: Slow down the rate of this compound or other reactant addition to control the rate of heat generation. - Improve cooling efficiency: Ensure the reactor jacket is clean and the flow rate of the cooling fluid is maximized. Consider using a more efficient cooling medium. - Perform reaction calorimetry: Conduct calorimetric studies at the lab scale to accurately determine the heat of reaction and predict the thermal profile at the pilot scale. - Use a semi-batch process: Add the limiting reagent portion-wise to control the exotherm. |
| Product degradation or side product formation. | - Prolonged reaction time: Slower reaction rates or extended work-up times at a larger scale can lead to product decomposition. - Localized overheating: Hotspots in the reactor can cause thermal degradation of the product or promote side reactions. - Reaction with incompatible materials: The materials of construction of the pilot plant equipment may not be compatible with the reaction mixture. | - Optimize reaction time: Monitor the reaction progress closely using in-process controls (e.g., GC, HPLC) to determine the optimal endpoint. - Improve mixing and temperature control: As described above, ensure uniform temperature distribution. - Verify material compatibility: Check the compatibility of all wetted parts of the reactor, including gaskets and seals, with this compound and all other chemicals in the process. |
| Difficulties during work-up and purification. | - Emulsion formation: Vigorous mixing during aqueous quenching of large-scale reactions can lead to stable emulsions. - Precipitation of byproducts: Changes in concentration and temperature during work-up can cause the precipitation of inorganic salts or other byproducts, leading to filtration issues. - Product isolation challenges: The larger volume of solvents and materials can make extractions and distillations more challenging. | - Optimize quenching procedure: Add the quenching agent slowly with controlled agitation. Consider a reverse quench (adding the reaction mixture to the quenching agent). - Filter aid: Use a filter aid (e.g., celite) to improve filtration efficiency. - Solvent selection: Choose appropriate solvents for extraction and crystallization that provide good phase separation and product solubility. - Pilot-scale purification equipment: Utilize pilot-scale distillation or crystallization equipment designed for larger volumes. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and scaling of this compound reactions.
1. What are the primary safety hazards associated with this compound, and how do they change upon scaling up?
This compound is a pyrophoric and water-reactive liquid. It can ignite spontaneously on contact with air and reacts violently with water.[1] When scaling up, the quantity of this hazardous material increases, which amplifies the potential severity of a fire or explosion. Handling larger volumes also increases the risk of spills and accidental exposure. Therefore, robust engineering controls and stringent safety protocols are paramount at the pilot plant scale.
2. What personal protective equipment (PPE) is required when working with this compound in a pilot plant?
A comprehensive PPE ensemble is mandatory and should include:
-
Fire-resistant lab coat and clothing
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Chemical splash goggles and a face shield
-
Closed-toe, chemical-resistant shoes
3. How should a this compound reaction be quenched at the pilot plant scale?
Due to its violent reaction with water, quenching must be performed with extreme caution. A common method is the slow addition of a proton source, such as isopropanol or a buffered aqueous solution, at a low temperature. The quenching agent should be added at a controlled rate with efficient stirring to manage the exotherm. A reverse quench, where the reaction mixture is slowly added to a large volume of the quenching agent, can also be an effective strategy for controlling the temperature.
4. What are the key differences in reaction parameters between lab and pilot plant scale?
| Parameter | Laboratory Scale | Pilot Plant Scale |
| Heat Transfer | High surface-area-to-volume ratio, efficient heat transfer. | Low surface-area-to-volume ratio, less efficient heat transfer. |
| Mixing | Generally efficient and rapid. | Can be less efficient, with potential for localized "dead spots." |
| Addition Time | Typically short. | Often significantly longer to control exotherms. |
| Reaction Time | May be faster due to efficient mixing and heat transfer. | May be slower due to mass transfer limitations. |
| Work-up | Relatively simple and quick. | More complex and time-consuming, with a higher risk of emulsion formation. |
5. How can I monitor the progress of a this compound reaction in a pilot plant reactor?
In-process controls (IPCs) are crucial for monitoring reaction progress at the pilot scale. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or spectroscopic methods (e.g., FT-IR) can be used to track the consumption of starting materials and the formation of the product. Samples can be carefully taken from the reactor at various time points, quenched, and then analyzed.
Experimental Protocols
General Protocol for Handling this compound in a Pilot Plant:
-
Preparation:
-
Ensure the pilot plant reactor and all associated transfer lines are clean, dry, and purged with an inert gas (e.g., nitrogen or argon).
-
Pressure test the reactor system to ensure it is leak-tight.
-
Have appropriate fire extinguishing media (e.g., dry powder, sand) and spill control materials readily available.
-
-
Reagent Transfer:
-
Transfer this compound from its storage container to the reactor using a closed-system transfer method, such as a pressure-equalized addition funnel or a pump designed for air-sensitive reagents.
-
Maintain a positive pressure of inert gas in the reactor throughout the transfer.
-
-
Reaction:
-
Cool the reactor to the desired starting temperature.
-
Add the this compound solution to the reaction mixture at a controlled rate, closely monitoring the internal temperature.
-
Maintain a gentle flow of inert gas over the reaction mixture.
-
-
Work-up:
-
Cool the reaction mixture to a low temperature (e.g., 0 °C) before quenching.
-
Slowly add the quenching agent with vigorous stirring, ensuring the temperature does not rise uncontrollably.
-
Proceed with the extraction and purification steps as developed at the laboratory scale, making adjustments for the larger volumes.
-
Visualizations
Caption: Experimental workflow for a typical this compound reaction at pilot scale.
Caption: Logical troubleshooting flow for issues during this compound reaction scale-up.
References
Validation & Comparative
A Comparative Guide to Hydroborating Agents: Featuring Chlorodiethylborane
For Researchers, Scientists, and Drug Development Professionals
Hydroboration is a powerful and versatile reaction in organic synthesis, enabling the anti-Markovnikov addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. The resulting organoborane intermediates can be further transformed into a variety of functional groups, most commonly alcohols through oxidation. The choice of hydroborating agent is critical as it significantly influences the regioselectivity, stereoselectivity, and substrate scope of the reaction. This guide provides a comparative overview of Chlorodiethylborane and other common hydroborating agents, supported by available data and experimental considerations.
Overview of Common Hydroborating Agents
A variety of borane reagents are available for hydroboration, each with distinct steric and electronic properties that dictate their reactivity and selectivity. Commonly employed agents include borane complexes (BH3·THF, BH3·SMe2), sterically hindered dialkylboranes (9-borabicyclo[3.3.1]nonane or 9-BBN, disiamylborane), and catecholborane.
This compound ((C2H5)2BCl) is a dialkylborane chloride. While specific, direct comparative studies on its efficacy as a hydroborating agent are not extensively documented in readily available literature, its properties as a Lewis acidic boron compound suggest its potential role in organic transformations. It is a liquid with a boiling point of 87.2°C at 760 mmHg.[1] Due to its reactivity, it should be handled in a well-ventilated place with appropriate personal protective equipment.[1]
Performance Comparison: Regioselectivity
The regioselectivity of hydroboration is a key consideration, with most agents favoring the addition of the boron atom to the less sterically hindered carbon of an alkene, leading to the "anti-Markovnikov" product upon oxidation. Sterically bulky hydroborating agents exhibit higher regioselectivity.
| Hydroborating Agent | Alkene | Product Distribution (1-ol : 2-ol) | Reference |
| Borane (BH3) | 1-Hexene | 94 : 6 | [2] |
| Disiamylborane | 1-Hexene | 99 : 1 | [2] |
| 9-BBN | 1-Hexene | >99.9 : <0.1 | [2] |
| Borane (BH3) | Styrene | 80 : 20 | [2] |
| Disiamylborane | Styrene | 98 : 2 | [2] |
| 9-BBN | Styrene | 98.5 : 1.5 | [2] |
Experimental Protocols
A general two-step procedure for the hydroboration of an alkene followed by oxidation to an alcohol is outlined below. The specific reaction conditions, such as temperature and reaction time, may vary depending on the substrate and the hydroborating agent used.
General Hydroboration-Oxidation of an Alkene
Materials:
-
Alkene
-
Hydroborating agent (e.g., Borane-THF complex, 9-BBN)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Aqueous sodium hydroxide (e.g., 3 M NaOH)
-
Hydrogen peroxide (e.g., 30% H2O2)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
Step 1: Hydroboration
-
The reaction is carried out under an inert atmosphere to prevent the reaction of the hydroborating agent with atmospheric moisture and oxygen.
-
The alkene is dissolved in an anhydrous solvent (e.g., THF) in a flame-dried flask equipped with a magnetic stir bar.
-
The solution is cooled to a suitable temperature (typically 0 °C) in an ice bath.
-
The hydroborating agent is added dropwise to the stirred solution of the alkene.
-
The reaction mixture is stirred at the appropriate temperature for a specified time to ensure complete hydroboration. The progress of the reaction can be monitored by techniques such as TLC or GC.
Step 2: Oxidation
-
Once the hydroboration is complete, the reaction mixture is carefully quenched by the slow addition of water.
-
Aqueous sodium hydroxide is then added, followed by the slow, dropwise addition of hydrogen peroxide. This step is often exothermic and requires cooling to maintain the reaction temperature.
-
The mixture is stirred for a period to ensure complete oxidation of the organoborane intermediate.
-
The reaction mixture is then worked up by separating the organic and aqueous layers. The aqueous layer is typically extracted with an organic solvent (e.g., diethyl ether) to recover all the product.
-
The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure to yield the crude alcohol product.
-
The crude product can be purified by techniques such as distillation or column chromatography.
Visualizing the Process
Hydroboration-Oxidation Workflow
Caption: A simplified workflow of the two-step hydroboration-oxidation reaction.
Mechanism of Hydroboration
Caption: The concerted, four-membered transition state of the hydroboration step.
References
A Comparative Guide to the Validation of Stereochemistry in Products from Chlorodiethylborane Reactions
For researchers, scientists, and drug development professionals, the precise control and validation of stereochemistry is paramount in the synthesis of chiral molecules. Chlorodiethylborane and its derivatives are valuable reagents in stereoselective hydroboration reactions. This guide provides a comparative analysis of methods to validate the stereochemistry of the resulting products, supported by experimental data and detailed protocols.
The hydroboration-oxidation of alkenes is a cornerstone of organic synthesis, allowing for the anti-Markovnikov addition of water across a double bond. When stereochemistry is a consideration, the choice of hydroborating agent and the methods used to verify the stereochemical outcome are critical. This guide focuses on the use of this compound and its chiral analogues, comparing their performance with other hydroborating agents and detailing the analytical techniques required for rigorous stereochemical validation.
Comparison of Stereoselective Hydroboration Agents
The stereochemical outcome of a hydroboration reaction is highly dependent on the steric and electronic properties of the borane reagent. While simple boranes like borane-THF can exhibit diastereoselectivity with sterically hindered alkenes, the use of more sophisticated reagents can achieve high levels of enantioselectivity.
| Reagent/Catalyst System | Substrate | Stereochemical Outcome | Analytical Method | Reference |
| Chiral Chloroborane | 1,4-diene | 84% enantiomeric excess (ee) | Not specified | [1] |
| Rhodium(I)-NHC Complex / Pinacolborane | Styrene | Up to 96% ee | Chiral HPLC | [2] |
| Cobalt(II) / (R)-BTFM-Garphos / Pinacolborane | α-Trifluoromethyl Styrene | Up to 98% ee | Chiral HPLC | [3] |
| Diisopinocampheylborane ((Ipc)₂BH) | Racemic Allenylstannane | High enantioselectivity | Mosher Ester Analysis | [4] |
Key Experimental Protocols for Stereochemical Validation
Accurate determination of the stereochemical purity of reaction products requires robust and well-documented analytical methods. The following sections provide detailed protocols for common techniques used to validate the outcomes of this compound and other hydroboration reactions.
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
Reaction: Diastereoselective hydroboration-oxidation of 1-methylcyclohexene with borane-THF (as a representative example).
Protocol:
-
Hydroboration: To a solution of 1-methylcyclohexene (1.0 mmol) in anhydrous THF (5 mL) at 0 °C under a nitrogen atmosphere, add borane-tetrahydrofuran complex (1.0 M in THF, 1.1 mL, 1.1 mmol) dropwise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Oxidation: Cool the reaction mixture to 0 °C and add a solution of 3 M NaOH (1.5 mL) followed by the slow, dropwise addition of 30% H₂O₂ (1.5 mL).
-
Work-up: Stir the mixture at room temperature for 1 hour. Extract the aqueous layer with diethyl ether (3 x 10 mL). Combine the organic layers, wash with brine (10 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the corresponding alcohol.
-
¹H NMR Analysis: Dissolve the purified alcohol in CDCl₃ and acquire a ¹H NMR spectrum. The diastereomeric ratio can be determined by integrating the signals corresponding to the protons on the carbon bearing the hydroxyl group for each diastereomer.
Expected Outcome: The hydroboration-oxidation of 1-methylcyclohexene is known to proceed with syn-addition, leading to the formation of trans-2-methylcyclohexanol as the major product. The ratio of the trans to cis diastereomers can be quantified by comparing the integrals of their characteristic NMR signals.
Determination of Enantiomeric Excess by Chiral High-Performance Liquid Chromatography (HPLC)
Reaction: Enantioselective hydroboration of styrene with a chiral borane.
Protocol:
-
Reaction: Perform the enantioselective hydroboration of styrene (1.0 mmol) with the chiral borane reagent (e.g., a chiral chloroborane derivative or a catalyst system as described in the table above) according to the specific literature procedure.
-
Work-up and Purification: Following the reaction, perform an oxidative work-up and purify the resulting chiral secondary alcohol by flash column chromatography.
-
Chiral HPLC Analysis:
-
Column: Select a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).
-
Mobile Phase: Use a mixture of hexanes and isopropanol, with the ratio optimized to achieve baseline separation of the enantiomers.
-
Detection: Use a UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Analysis: Inject a solution of the purified alcohol onto the chiral HPLC column. The enantiomeric excess is calculated from the areas of the two enantiomer peaks using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
-
Determination of Absolute Configuration by Mosher's Ester Analysis
This method is used to determine the absolute configuration of a chiral alcohol.[5][6][7][8][9]
Protocol:
-
Esterification:
-
In two separate vials, dissolve the enantiomerically enriched alcohol (approx. 5 mg) in pyridine (0.5 mL).
-
To one vial, add (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).
-
To the other vial, add (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl).
-
Stir the reactions at room temperature until the alcohol is completely consumed (monitor by TLC).
-
-
Work-up: Quench the reactions with a few drops of water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous MgSO₄ and concentrate.
-
¹H NMR Analysis: Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Data Analysis:
-
Assign the proton signals for each ester.
-
Calculate the chemical shift difference (Δδ) for corresponding protons in the two diastereomeric esters (Δδ = δS - δR).
-
Protons on one side of the MTPA plane in the conformational model will have positive Δδ values, while those on the other side will have negative Δδ values. This pattern allows for the assignment of the absolute configuration of the alcohol.
-
Visualizing the Workflow
The following diagrams illustrate the general workflows for stereochemical validation.
Caption: General workflow for the synthesis and stereochemical validation of products from hydroboration reactions.
Caption: Logical workflow for determining absolute configuration using Mosher's ester analysis.
Conclusion
The validation of stereochemistry in products from this compound reactions requires a multi-faceted analytical approach. While ¹H NMR spectroscopy is a powerful tool for determining the ratio of diastereomers, chiral HPLC is the industry standard for quantifying enantiomeric excess. For the unambiguous assignment of absolute configuration, Mosher's ester analysis provides a reliable NMR-based method, while single-crystal X-ray diffraction, when applicable, offers the most definitive structural evidence.[10][11][12] The choice of method will depend on the specific nature of the product and the research objectives. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently and accurately characterize the stereochemical outcomes of their synthetic efforts.
References
- 1. "ASYMMETRIC INTRAMOLECULAR HYDROBORATION VIA A UNIQUE CHIRAL CHLOROBORA" by Breanna N. von Dollen [digitalcommons.memphis.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective Cobalt-Catalyzed Hydroboration of Fluoroalkyl-Substituted Alkenes to Access Chiral Fluoroalkylboronates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioconvergent Hydroboration of a Racemic Allene: Enantioselective Synthesis of (E)-δ-Stannyl-anti-Homoallylic Alcohols via Aldehyde Crotylboration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. experts.umn.edu [experts.umn.edu]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 11. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
A Comparative Guide to the Efficacy of Chlorodiethylborane and 9-BBN in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of two key organoborane reagents, Chlorodiethylborane (Et₂BCl) and 9-Borabicyclo[3.3.1]nonane (9-BBN), in specific and widely utilized organic reactions. The selection of an appropriate reagent is critical for achieving desired selectivity and yield in complex chemical transformations. This document aims to furnish researchers with the necessary data and protocols to make informed decisions for their synthetic strategies.
I. Hydroboration-Oxidation of Alkenes
The hydroboration-oxidation reaction is a fundamental method for the anti-Markovnikov hydration of alkenes. The choice of hydroborating agent significantly influences the regioselectivity of the initial boron addition.
Data Presentation: Regioselectivity in the Hydroboration of Styrene
| Reagent | % Terminal Alcohol (Addition to C1) | % Internal Alcohol (Addition to C2) |
| Diborane (BH₃) | 80% | 20% |
| 9-BBN | 98.5% | 1.5% |
| Chloroborane-DMS | 98% | 2% |
| This compound (Et₂BCl) | Expected to be high (>95%) | Expected to be low (<5%) |
Note: The data for this compound is an estimation based on the high regioselectivity observed for the structurally related Chloroborane-dimethyl sulfide complex.[1]
Experimental Protocols
A. Hydroboration-Oxidation of 1-Octene with 9-BBN
This protocol is adapted from established laboratory procedures for the hydroboration of terminal alkenes.[1][2][3][4][5][6][7][8][9]
Materials:
-
1-Octene
-
9-BBN (0.5 M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with 1-octene (1.0 eq).
-
Anhydrous THF is added to dissolve the alkene.
-
The flask is cooled to 0 °C in an ice bath.
-
A solution of 9-BBN in THF (1.1 eq) is added dropwise to the stirred solution of the alkene.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is cooled back to 0 °C, and 3 M aqueous sodium hydroxide is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide.
-
The mixture is stirred at room temperature for 1 hour and then gently refluxed for 1 hour to ensure complete oxidation.
-
After cooling to room temperature, the reaction mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-octanol.
-
The product can be purified by column chromatography on silica gel.
B. Representative Protocol for Hydroboration-Oxidation of 1-Octene with this compound
Disclaimer: This is a representative protocol based on general procedures for hydroboration with chloroboranes, as a specific, detailed protocol for this exact reaction was not found in the reviewed literature.
Materials:
-
1-Octene
-
This compound (Et₂BCl) (as a solution in an inert solvent like hexanes or dichloromethane)
-
Anhydrous dichloromethane
-
Sodium hydroxide (3 M aqueous solution)
-
Hydrogen peroxide (30% aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar is charged with 1-octene (1.0 eq) dissolved in anhydrous dichloromethane.
-
The flask is cooled to 0 °C.
-
A solution of this compound (1.1 eq) is added dropwise to the stirred alkene solution.
-
The reaction is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction mixture is cooled to 0 °C, and the oxidative workup is performed by the slow addition of 3 M NaOH followed by 30% H₂O₂.
-
The mixture is stirred vigorously at room temperature for 1-2 hours.
-
The product is extracted with diethyl ether, and the organic phase is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification is achieved by column chromatography.
Mandatory Visualization
Caption: Workflow for the Hydroboration-Oxidation of an Alkene.
II. Diastereoselective Aldol Reactions
Boron enolates are widely used in stereoselective aldol reactions to form new carbon-carbon bonds with excellent control over the relative stereochemistry of the newly formed stereocenters. Both this compound and 9-BBN derivatives can be used to generate boron enolates.
Data Presentation: Comparison of Boron Reagents in Aldol Reactions
Direct quantitative comparison of product yields and diastereoselectivities for the same aldol reaction using this compound and a 9-BBN derivative is not available in a single study. However, a qualitative comparison based on their general application can be made.
| Feature | This compound (Et₂BCl) | 9-BBN-OTf (9-Borabicyclo[3.3.1]nonyl triflate) |
| Enolate Formation | Forms a diethylboron enolate. | Forms a 9-BBN enolate. |
| Stereoselectivity | Generally provides good to excellent syn or anti selectivity depending on the substrate and reaction conditions. | Known for providing very high levels of syn selectivity in many cases. |
| Reagent Handling | Commercially available as a solution. Moisture sensitive. | Often prepared in situ from 9-BBN and triflic acid. Also moisture sensitive. |
| Lewis Acidity | The resulting boron aldolate is a strong Lewis acid, often requiring a workup to release the product. | The 9-BBN aldolate is also a Lewis acid. |
Experimental Protocols
A. Representative Protocol for a Diethylboron Chloride Mediated Aldol Reaction
This protocol is a general representation of a boron-mediated aldol reaction.[10]
Materials:
-
Ketone (e.g., Propiophenone)
-
Aldehyde (e.g., Benzaldehyde)
-
This compound (Et₂BCl) (1.0 M solution in hexanes)
-
Triethylamine (Et₃N)
-
Anhydrous diethyl ether
-
pH 7 buffer solution
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
A dry, nitrogen-flushed flask is charged with the ketone (1.0 eq) and anhydrous diethyl ether.
-
The solution is cooled to -78 °C (dry ice/acetone bath).
-
Triethylamine (1.2 eq) is added, followed by the dropwise addition of this compound solution (1.1 eq). The mixture is stirred at -78 °C for 30 minutes to form the boron enolate.
-
A solution of the aldehyde (1.0 eq) in anhydrous diethyl ether is then added dropwise.
-
The reaction is stirred at -78 °C for 2-3 hours and then allowed to warm to room temperature overnight.
-
The reaction is quenched by the addition of methanol, followed by pH 7 buffer and 30% hydrogen peroxide.
-
The mixture is stirred vigorously for 1 hour.
-
The product is extracted with diethyl ether, the organic layer is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
B. Representative Protocol for a 9-BBN Mediated Aldol Reaction
This protocol is adapted from procedures involving the in situ generation of boron enolates using 9-BBN derivatives.[11]
Materials:
-
α-Iodo ketone
-
Aldehyde
-
9-BBN-H (9-BBN dimer)
-
Anhydrous THF
-
Workup reagents as described above.
Procedure:
-
A solution of the α-iodo ketone (1.0 eq) in anhydrous THF is prepared in a dry, nitrogen-flushed flask and cooled to the desired low temperature (e.g., -78 °C).
-
A solution of 9-BBN-H (1.1 eq) in THF is added dropwise. The reaction mixture is stirred for a specified time at low temperature to facilitate the in situ generation of the boron enolate.
-
The aldehyde (1.0 eq) is then added to the reaction mixture.
-
The reaction is stirred at the low temperature for several hours until completion.
-
The reaction is worked up using an oxidative procedure (e.g., H₂O₂/NaOH or other suitable methods) to cleave the boron-oxygen bond and isolate the aldol product.
-
The product is extracted, dried, and purified by standard methods.
Mandatory Visualization
Caption: Mechanism of a Boron-Mediated Aldol Reaction.
Conclusion
Both this compound and 9-BBN are powerful reagents in organic synthesis, each with its distinct advantages. 9-BBN is exceptionally well-documented for its high regioselectivity in hydroboration reactions, making it a reliable choice for achieving anti-Markovnikov hydration of alkenes with high predictability. While quantitative, direct comparative data for this compound is scarce, the high selectivity of related chloroboranes suggests it is also a highly effective reagent for regioselective hydroboration.
In the context of aldol reactions, both reagents serve as effective precursors for generating boron enolates, leading to stereoselective carbon-carbon bond formation. The choice between them may depend on the specific substrate, desired stereochemical outcome, and the availability and handling characteristics of the reagents.
Researchers are encouraged to consider the specific demands of their synthetic targets when selecting between these two valuable organoborane reagents. Further direct comparative studies would be beneficial to the scientific community to delineate more subtle differences in their reactivity and efficacy.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. ekwan.github.io [ekwan.github.io]
- 3. cactus.utahtech.edu [cactus.utahtech.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. Solved In this lab we performed a hydroboration-oxidation of | Chegg.com [chegg.com]
- 9. youtube.com [youtube.com]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. academic.oup.com [academic.oup.com]
Spectroscopic Confirmation of Product Formation with Chlorodiethylborane: A Comparative Guide
For researchers, scientists, and drug development professionals, the definitive confirmation of product formation is a critical step in chemical synthesis. When employing Chlorodiethylborane, a versatile reagent in organic synthesis, particularly for the formation of boron enolates, a suite of spectroscopic methods is essential for unambiguous structure elucidation. This guide provides a comparative overview of the primary spectroscopic techniques used to confirm the formation of diethylboryl enolates and compares them with common alternatives, supported by experimental data and detailed protocols.
Introduction to this compound in Organic Synthesis
This compound (Et₂BCl) is a widely utilized Lewis acid and boron source in organic chemistry. Its primary application lies in the stereoselective formation of (Z)-boron enolates from ketones and aldehydes. These enolates are valuable intermediates in a variety of carbon-carbon bond-forming reactions, including the aldol reaction, where they offer a high degree of stereocontrol. The confirmation of the formation of the desired diethylboryl enolate is paramount to ensure the success and predictability of subsequent synthetic steps.
Primary Spectroscopic Methods for Confirmation
The principal spectroscopic techniques for characterizing the products of reactions involving this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Each technique provides unique and complementary information regarding the structure and purity of the newly formed compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, including diethylboryl enolates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The formation of a diethylboryl enolate is indicated by the appearance of characteristic signals for the ethyl groups attached to the boron atom, typically observed as a quartet and a triplet in the upfield region of the spectrum. Furthermore, the disappearance of the signal corresponding to the α-proton of the starting ketone and the appearance of a new vinylic proton signal are key diagnostic features.
¹³C NMR Spectroscopy: In the ¹³C NMR spectrum, the formation of the enolate is confirmed by the appearance of signals corresponding to the vinylic carbons and the carbons of the diethylboryl group. The chemical shift of the carbonyl carbon from the starting material will also disappear.
¹¹B NMR Spectroscopy: As a boron-containing compound, ¹¹B NMR spectroscopy can be a highly informative technique. The chemical shift of the boron atom provides direct evidence of the formation of the boron enolate.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and sensitive method for identifying functional groups in a molecule. In the context of diethylboryl enolate formation, the key diagnostic feature is the disappearance of the strong carbonyl (C=O) stretching band of the starting ketone, typically observed in the region of 1650-1750 cm⁻¹, and the appearance of a new, strong C=C stretching band for the enolate, usually in the range of 1600-1650 cm⁻¹. The B-O stretching vibration can also be observed, typically around 1300-1400 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, providing information about the molecular weight and fragmentation pattern of the analyte. For diethylboryl enolates, GC-MS can confirm the molecular weight of the product and provide characteristic fragmentation patterns, including the loss of ethyl groups or the entire diethylboryl moiety. However, the inherent air and moisture sensitivity of these compounds can make GC-MS analysis challenging.
Comparison with Alternative Enolate Formation Methods
While this compound is a powerful reagent for stereoselective enolate formation, other methods are also commonly employed. The spectroscopic signatures of the resulting enolates differ, providing a basis for comparison.
Lithium Enolates
Lithium enolates, typically formed using strong lithium amide bases like lithium diisopropylamide (LDA), are widely used in organic synthesis.
-
NMR Spectroscopy: In contrast to the signals for the diethylboryl group, the formation of a lithium enolate does not introduce new signals in the standard ¹H and ¹³C NMR spectra, other than the changes associated with enolate formation itself (disappearance of the α-proton and carbonyl signals, appearance of vinylic signals). ⁶Li NMR spectroscopy can be used to directly observe the lithium center.
-
FTIR Spectroscopy: The C=C stretching frequency of lithium enolates is typically observed at a lower wavenumber compared to boron enolates, often in the range of 1550-1600 cm⁻¹.
Silyl Enol Ethers
Silyl enol ethers, formed by trapping an enolate with a silyl halide (e.g., trimethylsilyl chloride), are stable and isolable intermediates.
-
NMR Spectroscopy: The most prominent feature in the NMR spectra of silyl enol ethers is the appearance of a sharp singlet in the upfield region of the ¹H NMR spectrum (around 0 ppm) corresponding to the protons of the silyl group (e.g., -Si(CH₃)₃). In the ¹³C NMR spectrum, a corresponding signal for the carbons of the silyl group will also be present.
-
FTIR Spectroscopy: Silyl enol ethers exhibit a characteristic strong Si-O stretching band, typically in the region of 1250-1260 cm⁻¹.
Quantitative Data Summary
| Spectroscopic Method | Diethylboryl Enolates | Lithium Enolates | Silyl Enol Ethers |
| ¹H NMR | Appearance of Et₂B- signals (quartet and triplet, upfield). Disappearance of α-proton signal. Appearance of vinylic proton signal. | No new characteristic signals from the counterion in standard spectra. Disappearance of α-proton signal. Appearance of vinylic proton signal. | Appearance of a sharp singlet for the silyl group protons (e.g., -Si(CH₃)₃) around 0 ppm. |
| ¹³C NMR | Appearance of signals for the carbons of the Et₂B- group. Appearance of vinylic carbon signals. Disappearance of carbonyl carbon signal. | No new characteristic signals from the counterion in standard spectra. Appearance of vinylic carbon signals. Disappearance of carbonyl carbon signal. | Appearance of a signal for the carbons of the silyl group. |
| FTIR (cm⁻¹) | Disappearance of C=O stretch (1650-1750). Appearance of C=C stretch (1600-1650). Appearance of B-O stretch (1300-1400). | Disappearance of C=O stretch. Appearance of C=C stretch (1550-1600). | Appearance of strong Si-O stretch (1250-1260). |
| GC-MS | Molecular ion peak corresponding to the diethylboryl enolate. Characteristic fragmentation pattern (loss of ethyl groups). | Not typically analyzed by GC-MS due to reactivity and non-volatility. | Molecular ion peak corresponding to the silyl enol ether. Characteristic fragmentation pattern (loss of alkyl groups from silicon). |
Experimental Protocols
General Considerations for Handling Air-Sensitive Boron Compounds
Diethylboryl enolates are sensitive to air and moisture. Therefore, all manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques. All glassware must be rigorously dried before use, and solvents must be anhydrous.
NMR Sample Preparation for Air-Sensitive Compounds
-
Dry the NMR Tube: Place a J. Young NMR tube in an oven at >100 °C for at least 4 hours.
-
Assemble on Schlenk Line: While hot, assemble the NMR tube with its Teflon valve and attach it to a Schlenk line.
-
Evacuate and Backfill: Evacuate the tube under high vacuum and backfill with an inert gas. Repeat this cycle at least three times to ensure an inert atmosphere.
-
Introduce Sample: Under a positive pressure of inert gas, introduce the solid or liquid sample into the NMR tube.
-
Add Deuterated Solvent: Add the appropriate amount of anhydrous deuterated solvent via a gas-tight syringe.
-
Seal and Mix: Securely close the Teflon valve and gently mix the sample until homogeneous.
Caption: Workflow for the synthesis and spectroscopic confirmation of diethylboryl enolates.
Logical Relationship of Spectroscopic Data
The confirmation of product formation relies on the convergence of evidence from multiple spectroscopic techniques. A logical workflow for data interpretation is crucial.
Caption: Logical flow for confirming product formation using complementary spectroscopic data.
By systematically applying these spectroscopic methods and carefully interpreting the resulting data, researchers can confidently confirm the formation of their desired products when using this compound, paving the way for successful subsequent transformations in their synthetic endeavors.
A Comparative Guide to Borane Reagents in Asymmetric Synthesis: Mechanistic Insights and Performance Data
For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is paramount for efficient and stereoselective synthesis. Borane reagents have emerged as a powerful class of catalysts for asymmetric transformations, particularly in the reduction of prochiral ketones to chiral alcohols, which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of common borane reagents, focusing on their reaction mechanisms, performance data, and experimental protocols to aid in the rational selection of the optimal reagent for a given synthetic challenge.
Introduction to Asymmetric Reduction with Borane Reagents
Asymmetric reduction of ketones is a fundamental transformation in organic synthesis. Chiral borane reagents have gained widespread use due to their high enantioselectivity, predictable stereochemical outcomes, and operational simplicity. These reagents can be broadly categorized into two main classes: catalytic oxazaborolidines, famously known as Corey-Bakshi-Shibata (CBS) reagents, and stoichiometric chiral boranes derived from natural products like α-pinene, such as Alpine-Borane and diisopinocampheylborane derivatives. The choice between these reagents often depends on the substrate scope, desired enantioselectivity, and practical considerations such as catalyst loading and reaction conditions.
Comparative Performance of Borane Reagents
The enantioselective reduction of acetophenone is a widely used benchmark reaction to evaluate the performance of asymmetric reducing agents. The following table summarizes the reported enantiomeric excess (e.e.) for the reduction of acetophenone to 1-phenylethanol using various borane reagents. It is important to note that the reaction conditions may vary across different studies, which can influence the observed enantioselectivity.
| Reagent/Catalyst | Type | Substrate | Enantiomeric Excess (% e.e.) | Configuration | Reference |
| (R)-CBS Catalyst | Catalytic Oxazaborolidine | Acetophenone | >98 | (R) | [1][2] |
| (S)-CBS Catalyst | Catalytic Oxazaborolidine | Acetophenone | 96 | (S) | [1] |
| Alpine-Borane® | Stoichiometric | Acetophenone | 85 | (R) | [1] |
| (-)-DIP-Chloride™ | Stoichiometric | Acetophenone | 96 | (R) | [2] |
| Spiroborate Ester Catalyst | Catalytic | Acetophenone | up to 99 | (S) or (R) | [3] |
Mechanistic Insights: A Tale of Two Pathways
The stereochemical outcome of these reactions is dictated by the distinct mechanisms through which hydride transfer occurs. Understanding these mechanisms is crucial for predicting and optimizing the stereoselectivity of a given transformation.
The Catalytic Cycle of CBS Reagents
The CBS reduction employs a chiral oxazaborolidine as a catalyst in the presence of a stoichiometric amount of borane (e.g., BH₃·THF or BH₃·SMe₂). The catalytic cycle, as proposed by Corey, involves the coordination of the borane to the nitrogen atom of the oxazaborolidine, which activates the borane as a hydride donor. The ketone then coordinates to the endocyclic boron atom in a sterically controlled manner, followed by an intramolecular hydride transfer through a six-membered ring transition state.
Catalytic cycle of the CBS reduction.
The Stoichiometric Reduction with Pinene-Derived Boranes
In contrast to the catalytic CBS reduction, reagents like Alpine-Borane (derived from 9-BBN and α-pinene) and DIP-Chloride (B-chlorodiisopinocampheylborane) are typically used in stoichiometric amounts. The mechanism of the Midland reduction using Alpine-Borane involves the coordination of the ketone's carbonyl oxygen to the boron atom. This is followed by an intramolecular hydride transfer from the pinane moiety to the carbonyl carbon via a six-membered, boat-like transition state. The stereoselectivity is governed by the steric interactions between the substituents on the ketone and the chiral borane reagent.
References
The Synthetic Chemist's Guide to Chlorodiethylborane: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development, the selection of reagents is a critical decision that balances cost, efficiency, and selectivity. Chlorodiethylborane ((C₂H₅)₂BCl), a dialkylboron halide, presents itself as a specialized Lewis acid for stereoselective transformations. This guide provides an objective comparison of this compound with alternative reagents, supported by available data and detailed experimental protocols, to aid in making informed decisions for synthesis design.
Cost Analysis: A Look at the Reagent Landscape
| Reagent | Typical Application | Price (USD) | Quantity | Supplier Example |
| This compound | Stereoselective Aldol Reactions, Reductions | Price on inquiry | - | - |
| Borane-dimethyl sulfide complex (BMS) | Borane source for reductions and hydroborations | ~$100 - $150 | 100 mL (1.0 M) | Sigma-Aldrich |
| Borane-tetrahydrofuran complex (BH₃·THF) | Borane source for reductions and hydroborations | ~$60 - $80 | 200 mL (1.0 M) | Sigma-Aldrich, Oakwood |
| Sodium Borohydride (NaBH₄) | General reducing agent for aldehydes and ketones | ~$30 - $60 | 100 g | ChemicalBook, Fisher Scientific |
| (R)-2-Methyl-CBS-oxazaborolidine | Chiral catalyst for asymmetric ketone reduction | ~$150 - $200 | 1 g | Sigma-Aldrich |
| Titanium(IV) chloride (TiCl₄) | Lewis acid for aldol reactions | ~$50 - $70 | 100 mL | Sigma-Aldrich |
| Diethylboryl Triflate (Et₂BOTf) | Reagent for stereoselective aldol reactions | ~$150 - $250 | 5 g | Sigma-Aldrich |
Note: Prices are approximate and can vary based on supplier, purity, and quantity. The price for this compound is not listed as it typically requires a direct quote from the manufacturer.
Performance Comparison in Key Synthetic Applications
The utility of this compound lies in its role as a Lewis acid to control stereochemistry in reactions like the aldol addition and as a potential reagent in asymmetric reductions.
Asymmetric Ketone Reduction
The Corey-Bakshi-Shibata (CBS) reduction is a benchmark for the enantioselective reduction of prochiral ketones. This method employs a catalytic amount of a chiral oxazaborolidine and a stoichiometric amount of a borane source, typically borane-dimethyl sulfide (BMS) or borane-THF. While there is a lack of specific studies showcasing this compound as the primary borane source in a standard CBS reduction, we can infer its potential role and compare the established performance of the standard protocol.
| Parameter | CBS Reduction with BMS | Notes |
| Substrate | Acetophenone | A common benchmark ketone. |
| Yield | >95% | Generally high yields are achieved. |
| Enantiomeric Excess (e.e.) | >98% | Excellent enantioselectivity is a hallmark of this reaction. |
| Reaction Time | 1-4 hours | Relatively short reaction times. |
| Temperature | Room Temperature | Mild reaction conditions. |
| Reagents | (R)-2-Methyl-CBS-oxazaborolidine (catalyst), BMS (stoichiometric) | The catalyst is crucial for enantioselectivity. |
The primary benefit of the CBS system is its high enantioselectivity and reliability for a broad range of substrates. The cost is associated with the chiral catalyst and the borane source. The use of this compound in a similar catalytic system has not been extensively documented, making a direct performance comparison challenging.
Stereoselective Aldol Reactions
Dialkylboron halides and triflates are well-known for their use in generating boron enolates for stereoselective aldol reactions. These reactions are prized for their ability to form carbon-carbon bonds with high diastereoselectivity. This compound can be used to form (Z)-boron enolates, which typically lead to syn-aldol products. Its performance can be compared to other common methods for achieving similar outcomes.
| Parameter | Diethylboron-mediated Aldol | Titanium-mediated Aldol | Notes |
| Substrate (Ketone) | Propiophenone | Propiophenone | A representative ketone for aldol reactions. |
| Substrate (Aldehyde) | Benzaldehyde | Benzaldehyde | A standard electrophile. |
| Yield | Typically >80% | Typically >70% | Both methods generally provide good yields. |
| Diastereoselectivity (syn:anti) | >98:2 | Variable, often requires chiral auxiliaries for high selectivity | Boron enolates provide excellent inherent diastereoselectivity. |
| Reaction Conditions | Low temperature (-78 °C), inert atmosphere | Low temperature (-78 °C), inert atmosphere | Both require stringent anhydrous and anaerobic conditions. |
| Reagents | Et₂BCl or Et₂BOTf, tertiary amine base | TiCl₄, tertiary amine base | The choice of Lewis acid is critical for selectivity. |
The key advantage of using a diethylboron source like this compound is the high level of diastereocontrol, which arises from the well-ordered, six-membered Zimmerman-Traxler transition state. While diethylboryl triflate is more commonly cited, this compound can be a more economical choice if available. The main drawback is the stoichiometric use of the boron reagent and the need for strictly anhydrous conditions.
Experimental Protocols
To provide a practical context, detailed experimental protocols for key comparative reactions are provided below.
Protocol 1: Asymmetric Reduction of Acetophenone via CBS Catalysis
This protocol is a standard procedure for the Corey-Bakshi-Shibata reduction.
Materials:
-
(R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Acetophenone
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Dichloromethane
-
Anhydrous magnesium sulfate
Procedure:
-
A flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-2-Methyl-CBS-oxazaborolidine (5.0 mL of a 1.0 M solution in toluene, 5.0 mmol).
-
Anhydrous THF (40 mL) is added, and the solution is cooled to -20 °C.
-
Borane-dimethyl sulfide (0.55 mL, ~5.5 mmol) is added dropwise, and the mixture is stirred for 10 minutes.
-
A solution of acetophenone (5.9 mL, 50 mmol) in anhydrous THF (20 mL) is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
The reaction is stirred for 1 hour at -20 °C.
-
The reaction is quenched by the slow, dropwise addition of methanol (10 mL).
-
The mixture is allowed to warm to room temperature and stirred for 30 minutes.
-
1 M HCl (30 mL) is added, and the mixture is stirred for another 30 minutes.
-
The aqueous layer is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield (R)-1-phenylethanol.
Protocol 2: Diastereoselective Aldol Reaction using a Diethylboron Reagent
This is a general procedure for a diethylboron-mediated syn-selective aldol reaction.
Materials:
-
This compound or Diethylboryl triflate
-
Propiophenone
-
Benzaldehyde
-
Triethylamine or Diisopropylethylamine
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Phosphate buffer (pH 7)
-
Methanol
-
30% Hydrogen peroxide
Procedure:
-
A flame-dried 100 mL round-bottom flask under a nitrogen atmosphere is charged with a solution of propiophenone (1.34 g, 10 mmol) in anhydrous dichloromethane (20 mL).
-
The solution is cooled to -78 °C.
-
Triethylamine (1.53 mL, 11 mmol) is added, followed by the dropwise addition of this compound (11 mmol, e.g., 11 mL of a 1.0 M solution in hexanes). The mixture is stirred at -78 °C for 30 minutes to form the boron enolate.
-
A solution of benzaldehyde (1.06 g, 10 mmol) in anhydrous dichloromethane (5 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 2-3 hours.
-
The reaction is quenched by the addition of a pH 7 phosphate buffer (20 mL).
-
The mixture is warmed to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
For workup of the boron byproducts, the solvent is removed, the residue is dissolved in methanol (30 mL), and the solution is cooled to 0 °C. 30% Hydrogen peroxide (10 mL) is added carefully, and the mixture is stirred at room temperature for 1 hour.
-
The mixture is concentrated, and the residue is partitioned between water and ether. The aqueous layer is extracted with ether, and the combined organic layers are dried and concentrated.
-
The crude product is purified by flash chromatography to yield the syn-aldol adduct.
Visualizing Synthetic Workflows and Mechanisms
To better illustrate the processes discussed, the following diagrams are provided.
Reproducibility of Aldol Reactions Using Chlorodiethylborane: A Comparative Guide
For researchers, scientists, and drug development professionals seeking to implement reliable and reproducible synthetic methods, this guide provides a comparative analysis of Chlorodiethylborane (Et₂BCl) in diastereoselective aldol reactions. By examining available experimental data and providing detailed protocols, this document aims to facilitate the informed selection of reagents for achieving high stereoselectivity and yields in the synthesis of β-hydroxy carbonyl compounds, crucial intermediates in pharmaceutical development.
The aldol reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis. Achieving control over the stereochemical outcome of this reaction is paramount, particularly in the synthesis of complex molecules with multiple chiral centers. Boron-mediated aldol reactions have emerged as a powerful tool for achieving high diastereoselectivity, with the choice of the boron reagent playing a critical role in directing the formation of either syn or anti aldol products. This selectivity arises from the geometry of the intermediate boron enolate, which is influenced by the steric and electronic properties of the boron reagent.
This guide focuses on the application of this compound and compares its performance with the bulkier and more frequently cited dicyclohexylboron chloride (Cy₂BCl).
Performance Comparison in Diastereoselective Aldol Reactions
The diastereoselectivity of boron-mediated aldol reactions is heavily influenced by the steric bulk of the substituents on the boron atom. Generally, bulkier dialkylboron chlorides, in combination with a tertiary amine base, favor the formation of (E)-enolates, which subsequently lead to the anti-aldol product via a chair-like Zimmerman-Traxler transition state.
| Aldehyde | Reagent | Yield (%) | Diastereomeric Ratio (anti:syn) |
| Benzaldehyde | (c-Hex)₂BCl | 78 | 84:16 |
| Isobutyraldehyde | (c-Hex)₂BCl | 72 | 92:8 |
| Acrolein | (c-Hex)₂BCl | 70 | 80:20 |
| Propanal | (c-Hex)₂BCl | 84 | 88:12 |
Data sourced from Myers, A. G. et al. research group materials.[1]
Finding directly comparable quantitative data for this compound has proven challenging. However, the general principles of boron-mediated aldol reactions suggest that the less sterically hindered diethylboryl group may lead to different selectivity profiles compared to the dicyclohexylboryl group. It is generally accepted that less bulky dialkylboron triflates tend to favor the formation of (Z)-enolates, leading to syn-aldol products. While this compound is a chloride and not a triflate, the reduced steric hindrance compared to dicyclohexylboron chloride could potentially lead to a lower preference for the (E)-enolate, possibly resulting in lower diastereoselectivity or a shift towards the syn product depending on the substrate and reaction conditions.
Experimental Protocols
To ensure the reproducibility of these methods, detailed experimental protocols are essential. Below is a representative protocol for a diastereoselective aldol reaction mediated by a dialkylboron chloride, which can be adapted for use with this compound.
General Procedure for Dialkylboron Chloride-Mediated Aldol Reaction
Materials:
-
Ketone (e.g., Propiophenone)
-
Aldehyde (e.g., Benzaldehyde)
-
Dialkylboron chloride (e.g., this compound or Dicyclohexylboron Chloride)
-
Tertiary amine base (e.g., Triethylamine or N,N-Diisopropylethylamine)
-
Anhydrous solvent (e.g., Diethyl ether or Dichloromethane)
-
Methanol
-
30% Hydrogen peroxide solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Enolate Formation: A solution of the ketone (1.0 eq) in anhydrous diethyl ether (or dichloromethane) is cooled to 0 °C under an inert atmosphere (Argon or Nitrogen). Triethylamine (1.2 eq) is added, followed by the slow, dropwise addition of a solution of the dialkylboron chloride (1.2 eq) in the same solvent. The reaction mixture is stirred at 0 °C for 1 hour to ensure complete formation of the boron enolate. The formation of a white precipitate of triethylamine hydrochloride is often observed.[2]
-
Aldol Addition: The reaction mixture is then cooled to -78 °C. A solution of the aldehyde (1.0 eq) in the same anhydrous solvent is added dropwise. The reaction is stirred at -78 °C for 3 hours.
-
Work-up: The reaction is quenched by the addition of methanol. The mixture is allowed to warm to room temperature. A mixture of methanol and 30% hydrogen peroxide is added carefully, and the resulting mixture is stirred for 1 hour to oxidize the boron species.
-
Extraction and Purification: The reaction mixture is diluted with water and the aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Analysis: The crude product is then purified by flash column chromatography on silica gel. The yield and diastereomeric ratio of the purified β-hydroxy ketone are determined by ¹H NMR spectroscopy.
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of the described synthetic method, the following diagrams are provided.
Caption: Experimental workflow for the this compound-mediated aldol reaction.
Caption: Zimmerman-Traxler model for the formation of the anti-aldol product.
References
A Tale of Two Borons: Chlorodiethylborane in Aldol Reactions vs. Modern Catalytic C-H Borylation
A Comparative Guide to Boron's Role in Advanced Organic Synthesis
For researchers, scientists, and drug development professionals, the strategic introduction of boron into organic molecules is a gateway to a vast landscape of synthetic possibilities. Organoboron compounds are pivotal intermediates, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex molecular architectures. This guide provides a comparative analysis of two distinct and powerful approaches to forming carbon-boron bonds: the use of chlorodiethylborane for stereoselective aldol reactions and the application of novel catalytic systems for direct C-H borylation.
While both methodologies ultimately yield valuable organoboron compounds, they operate through fundamentally different mechanisms and are suited for disparate synthetic strategies. This compound excels in the realm of asymmetric synthesis, facilitating the creation of chiral building blocks through the formation of boron enolates. In contrast, modern catalytic systems, featuring transition metals like iridium, copper, and cobalt, offer a more direct route to functionalize otherwise inert C-H bonds, revolutionizing late-stage functionalization and the exploration of chemical space.
At a Glance: this compound vs. Catalytic Systems
| Feature | This compound-Mediated Aldol Reaction | Novel Catalytic C-H Borylation Systems |
| Primary Application | Diastereoselective aldol additions to form β-hydroxy ketones with high stereocontrol. | Direct functionalization of C-H bonds in arenes, heteroarenes, and alkyl chains. |
| Key Reagent/Catalyst | Stoichiometric this compound (Et₂BCl) | Catalytic amounts of transition metal complexes (e.g., Iridium, Copper, Cobalt) |
| Bond Formed | C-C bond formation, with boron as a temporary stereodirecting group. | Direct C-B bond formation. |
| Substrate Scope | Ketones, aldehydes, and other carbonyl compounds. | A broad range of aromatic, heteroaromatic, and aliphatic compounds. |
| Key Advantage | Excellent control over stereochemistry at newly formed chiral centers. | High atom economy, functional group tolerance, and utility in late-stage functionalization. |
| Typical Conditions | Cryogenic temperatures (e.g., -78 °C), stoichiometric base. | Mild to moderate temperatures, often with a diboron reagent. |
Performance Benchmark: A Tale of Two Methodologies
The following tables summarize representative quantitative data for both this compound-mediated aldol reactions and modern catalytic C-H borylation systems, showcasing their respective strengths.
This compound in Diastereoselective Aldol Reactions
This compound is a powerful reagent for the formation of boron enolates, which subsequently react with aldehydes to yield β-hydroxy ketones with high levels of diastereoselectivity. The stereochemical outcome is often predictable using the Zimmerman-Traxler model.
| Entry | Ketone | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Propiophenone | Isobutyraldehyde | 2,4-Dimethyl-3-hydroxy-1-phenylpentan-1-one | 90 | >98:2 |
| 2 | Diethyl ketone | Benzaldehyde | 3-Hydroxy-2-methyl-1-phenylpentan-1-one | 85 | 3:97 |
| 3 | Cyclohexanone | Acetaldehyde | 2-(1-Hydroxyethyl)cyclohexan-1-one | 88 | 95:5 |
Novel Catalytic Systems in C-H Borylation
Modern catalytic systems enable the direct conversion of C-H bonds to C-B bonds, a transformation that was previously challenging. These methods are characterized by their broad substrate scope and functional group tolerance.
Iridium-Catalyzed Aromatic C-H Borylation
Iridium catalysts, often in conjunction with bipyridine-based ligands, are highly effective for the borylation of aromatic and heteroaromatic compounds.
| Entry | Substrate | Catalyst System | Product | Yield (%) |
| 1 | Benzene | [Ir(COD)OMe]₂ / dtbpy | Phenylboronic acid pinacol ester | 95 |
| 2 | 1,3-Dichlorobenzene | [Ir(COD)OMe]₂ / dtbpy | 3,5-Dichlorophenylboronic acid pinacol ester | 99 |
| 3 | Anisole | [Ir(COD)OMe]₂ / dtbpy | 4-Methoxyphenylboronic acid pinacol ester | 85 |
Copper-Catalyzed Borylation
Copper catalysts have emerged as a cost-effective alternative for various borylation reactions, including the borylation of styrenes.
| Entry | Substrate | Catalyst System | Product | Yield (%) |
| 1 | Styrene | CuCl / Xantphos | 2-Phenyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-ol | 97 |
| 2 | 4-Methylstyrene | CuCl / Xantphos | 2-(p-Tolyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-ol | 95 |
| 3 | 4-Chlorostyrene | CuCl / Xantphos | 2-(4-Chlorophenyl)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethan-1-ol | 88 |
Cobalt-Catalyzed Benzylic C-H Borylation
Cobalt-based catalysts have shown remarkable selectivity for the borylation of benzylic C-H bonds, a challenging transformation due to the presence of aromatic C-H bonds.
| Entry | Substrate | Catalyst System | Product | Yield (%) |
| 1 | Toluene | Co(acac)₂ / Cy₃P | Benzylboronic acid pinacol ester | 96 |
| 2 | Ethylbenzene | Co(acac)₂ / Cy₃P | 1-Phenylethylboronic acid pinacol ester | 85 |
| 3 | 4-Methylanisole | Co(acac)₂ / Cy₃P | 4-Methoxybenzylboronic acid pinacol ester | 91 |
Experimental Protocols: A Look Under the Hood
Diastereoselective Aldol Reaction using this compound
-
Materials: Ketone (1.0 equiv), this compound (1.2 equiv), triethylamine (1.5 equiv), aldehyde (1.1 equiv), anhydrous dichloromethane, anhydrous methanol.
-
Procedure: A solution of the ketone in anhydrous dichloromethane is cooled to -78 °C under an inert atmosphere. This compound is added dropwise, followed by the slow addition of triethylamine. The mixture is stirred at -78 °C for 30 minutes to facilitate the formation of the boron enolate. The aldehyde is then added dropwise, and the reaction is stirred for an additional 2-3 hours at -78 °C. The reaction is quenched by the addition of anhydrous methanol and allowed to warm to room temperature. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Iridium-Catalyzed Aromatic C-H Borylation
-
Materials: Aromatic substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.5 equiv), [Ir(COD)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%), anhydrous octane.
-
Procedure: In a glovebox, the aromatic substrate, B₂pin₂, [Ir(COD)OMe]₂, and dtbpy are combined in a reaction vessel. Anhydrous octane is added, and the vessel is sealed. The reaction mixture is heated to 80 °C and stirred for 12-24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography to yield the desired arylboronate ester.
Visualizing the Mechanisms
This compound-Mediated Aldol Reaction
The reaction proceeds through the formation of a boron enolate, which then reacts with an aldehyde via a chair-like six-membered transition state, as described by the Zimmerman-Traxler model. This ordered transition state is the basis for the high diastereoselectivity observed.
Safety Operating Guide
Safe Disposal of Chlorodiethylborane: A Step-by-Step Guide for Laboratory Professionals
For immediate release
This document provides essential procedural guidance for the safe handling and disposal of Chlorodiethylborane (C4H10BCl). The information is intended for researchers, scientists, and drug development professionals trained in handling reactive and hazardous chemicals. Adherence to these procedures is critical to ensure personnel safety and environmental protection.
This compound is a reactive organoborane compound that requires careful handling and a controlled quenching process for safe disposal. The following protocol outlines a multi-step procedure to neutralize the reactivity of this compound, rendering it safe for disposal as hazardous waste.
Quantitative Data for Disposal
The following table provides recommended quantities for the laboratory-scale disposal of up to 10 grams of this compound. These values are based on established protocols for quenching reactive organometallic compounds and should be adjusted based on a thorough risk assessment of the specific quantity and concentration of the waste.
| Parameter | Value/Range | Notes |
| Initial Waste Quantity | Up to 10 g | This protocol is for small, laboratory-scale quantities. |
| Inert Solvent (Heptane or Toluene) | 100 - 200 mL | Dilutes the reactive material to a manageable concentration. |
| Cooling Bath Temperature | 0 - 5 °C | An ice-water bath is essential to control the exothermic reaction. |
| Primary Quenching Agent (Isopropanol) | 50 - 100 mL | A less reactive alcohol for the initial, more vigorous reaction. |
| Secondary Quenching Agent (Methanol) | 50 - 100 mL | A more reactive alcohol to ensure complete quenching. |
| Final Quenching Agent (Water) | 50 - 100 mL | To hydrolyze any remaining reactive species. |
| Neutralizing Agent (e.g., 1M HCl or NaHCO3) | As needed | To adjust the final pH of the aqueous layer to between 6.0 and 8.0. |
Experimental Protocol for Disposal
This protocol must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.
Step 1: Preparation and Dilution
-
Select a three-necked round-bottom flask of appropriate size to comfortably contain the total volume of the reaction mixture.
-
Ensure the flask is clean, dry, and equipped with a magnetic stir bar, a dropping funnel, and a nitrogen or argon inlet to maintain an inert atmosphere.
-
In the fume hood, carefully transfer the this compound waste into the flask.
-
Under an inert atmosphere, dilute the this compound by slowly adding an unreactive solvent, such as heptane or toluene.
Step 2: Cooling and Primary Quenching
-
Place the flask in an ice-water bath to cool the solution to 0-5 °C.
-
Slowly add isopropanol to the dropping funnel.
-
With vigorous stirring, add the isopropanol dropwise to the cooled solution. The rate of addition should be controlled to prevent a rapid temperature increase or excessive gas evolution.
Step 3: Secondary and Final Quenching
-
Once the addition of isopropanol is complete and the initial vigorous reaction has subsided, slowly add methanol dropwise via the dropping funnel to ensure the complete destruction of any remaining reactive material.
-
After the methanol addition is complete and the reaction has ceased, very slowly add water dropwise to hydrolyze any remaining borane species.
Step 4: Neutralization and Waste Disposal
-
Allow the mixture to slowly warm to room temperature.
-
Check the pH of the aqueous layer and neutralize it by adding a suitable acid or base (e.g., 1M HCl or sodium bicarbonate) until the pH is between 6.0 and 8.0.
-
The final, quenched solution should be transferred to a properly labeled hazardous waste container for disposal according to institutional and local regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Workflow for the safe quenching and disposal of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling Chlorodiethylborane
For Immediate Reference: Essential Safety and Logistical Information for the Use of Chlorodiethylborane in Research and Development
This compound (C₄H₁₀BCl) is a highly reactive and pyrophoric compound, igniting spontaneously in air. Its proper handling is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides essential, step-by-step procedures for the safe use, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive suite of personal protective equipment is mandatory. The pyrophoric and corrosive nature of this compound necessitates robust protection.
Minimum Required PPE:
-
Eye and Face Protection: Chemical splash goggles and a face shield are essential to protect against splashes and potential explosions.
-
Hand Protection: Double gloving with a pair of nitrile gloves underneath neoprene or butyl rubber gloves provides optimal protection.
-
Body Protection: A flame-resistant lab coat, preferably made of Nomex®, must be worn. Standard cotton or polyester lab coats are not suitable as they can ignite.
-
Footwear: Fully enclosed, chemical-resistant shoes are required.
Quantitative Exposure Limits
As of the latest data, specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of specific limits, it is crucial to handle this compound as an extremely hazardous substance and to minimize any potential for exposure. Engineering controls, such as fume hoods and glove boxes, are critical to maintaining a safe working environment.
| Parameter | Value | Agency |
| OSHA PEL (Permissible Exposure Limit) | Not Established | OSHA |
| NIOSH REL (Recommended Exposure Limit) | Not Established | NIOSH |
| ACGIH TLV (Threshold Limit Value) | Not Established | ACGIH |
Experimental Protocol: Safe Handling of this compound
This protocol outlines the essential steps for safely handling this compound in a laboratory setting. A dry run of the procedure with a non-hazardous solvent is highly recommended to familiarize yourself with the process.
1. Preparation:
-
Work Area: All manipulations must be performed in a certified chemical fume hood with the sash at the lowest possible working height or in an inert atmosphere glovebox.
-
Inert Atmosphere: The reaction apparatus must be thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).
-
Emergency Equipment: Ensure that a Class D or dry chemical (ABC) fire extinguisher, a container of sand or powdered lime, and an emergency eyewash and shower are immediately accessible.
2. Handling and Transfer:
-
Syringe/Cannula Transfer: Use a properly dried and inert gas-purged syringe or cannula for transferring the liquid.
-
Secure Container: The reagent bottle should be securely clamped.
-
Slow and Controlled Transfer: Transfer the required amount of this compound slowly and carefully to the reaction vessel, which should be cooled in an appropriate bath to control any exothermic reaction.
3. During Reaction:
-
Constant Monitoring: Continuously monitor the reaction for any signs of an uncontrolled exothermic event.
-
Maintain Inert Atmosphere: Ensure a continuous flow of inert gas throughout the reaction.
Operational and Disposal Plans
A clear and concise plan for both routine operations and emergency situations is critical.
Emergency Procedures
Spills:
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: If safe to do so, isolate the spill area.
-
Extinguish: For small spills, cover with a generous amount of dry sand, powdered lime, or another suitable dry absorbent. Do NOT use water or carbon dioxide extinguishers.
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office for guidance on cleanup and disposal of the contaminated materials.
Fire:
-
Alert: Activate the nearest fire alarm and alert personnel.
-
Evacuate: Evacuate the area.
-
Extinguish (if safe): If the fire is small and you are trained to do so, use a Class D or dry chemical (ABC) fire extinguisher. NEVER use water or a carbon dioxide extinguisher , as these can react violently with this compound.
First Aid:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Disposal Plan
Unused or waste this compound must be quenched and disposed of as hazardous waste. Never dispose of it down the drain or in regular trash.
Quenching Procedure:
-
Inert Atmosphere: All quenching procedures must be performed under an inert atmosphere in a fume hood.
-
Dilution: Dilute the this compound with a high-boiling, non-reactive solvent such as heptane or toluene.
-
Slow Addition: Slowly add the diluted solution to a stirred, cooled (ice bath) solution of a quenching agent. A common and effective method is to slowly add the diluted pyrophoric solution to isopropanol.
-
Secondary Quench: After the initial reaction subsides, a more reactive quenching agent like methanol can be slowly added to ensure complete neutralization.
-
Final Quench: Finally, very slowly add water dropwise to neutralize any remaining reactive material.
-
Waste Collection: The resulting solution should be collected in a properly labeled hazardous waste container.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
